Lintitript
Beschreibung
Lintitript is a new, highly specific and potent CCK-A receptor antagonist.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source; a CCK(A) receptor antagonist
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNRQFBVVQUOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046738 | |
| Record name | Lintitript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136381-85-6 | |
| Record name | 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136381-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lintitript [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136381856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lintitript | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lintitript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINTITRIPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YFV00531K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lintitript: A Technical Guide to its Mechanism of Action in the Gastrointestinal Tract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintitript (also known as SR 27897) is a potent, selective, and competitive non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1] Although its development for appetite disorders was halted, its well-defined mechanism of action continues to be of significant interest for researchers studying gastrointestinal physiology and pharmacology. This document provides an in-depth technical overview of this compound's mechanism of action in the GI tract, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the CCK1 receptor, thereby blocking the endogenous ligand, cholecystokinin (CCK), from activating its downstream signaling cascades.[1][2] CCK is a crucial peptide hormone in the gastrointestinal system, responsible for mediating pancreatic enzyme secretion and smooth muscle contraction of the gallbladder and stomach.[3] By antagonizing the CCK1 receptor, this compound effectively inhibits these processes. This action is highly selective for the CCK1 receptor subtype, with significantly lower affinity for the CCK2 receptor.[1][2]
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by CCK, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are the key events that mediate the physiological effects of CCK, such as enzyme secretion and muscle contraction. This compound, by blocking the initial binding of CCK, prevents the initiation of this signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Species/Tissue | Comments | Reference |
| Ki | 0.2 nM | - | Competitive antagonist at the CCK1 receptor. | [1] |
| EC50 (CCK1) | 6 nM | - | Functional antagonism. | [1][4] |
| EC50 (CCK2) | 200 nM | - | Demonstrates >33-fold selectivity for CCK1 over CCK2. | [1][4] |
| pA2 (Rat Pancreatic Acini) | 7.50 | Rat | Antagonism of CCK-stimulated amylase release. | [1] |
| pA2 (Guinea Pig Gall Bladder) | 9.57 | Guinea Pig | Antagonism of CCK-induced contractions. | [1] |
| IC50 (Rat Pancreas) | 0.58 nM | Rat | Inhibition of [125I]CCK binding to CCK1 receptors. | [1] |
| IC50 (Guinea Pig Cortex) | 479 nM | Guinea Pig | Inhibition of [125I]CCK binding to CCK2 sites. | [1] |
Table 2: In Vivo Efficacy in Gastrointestinal Models
| Model | ED50 | Species | Route of Administration | Comments | Reference |
| CCK-induced inhibition of gastric emptying | 3 µg/kg | Mouse | p.o. | Antagonized the inhibitory effect of CCK on gastric emptying of a charcoal meal. | [5] |
| CCK-induced gall bladder emptying | 72 µg/kg | Mouse | p.o. | Inhibited CCK-induced gallbladder emptying. | [5] |
| Egg yolk-induced gall bladder emptying | 27 µg/kg | Mouse | p.o. | Active against endogenously released CCK. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay ([3H]SR 27897)
This protocol outlines the method used to determine the binding characteristics of this compound to the human CCK1 receptor.
References
- 1. SR 27897 | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 2. SR 27897, Potent and selective CCK1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cholecystokinin A Receptor Binding Affinity of SR 27897
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 27897, also known as lintitript, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA or CCK1) receptor. Its high affinity and selectivity make it a valuable tool in pharmacological research and a candidate for therapeutic development. This document provides a comprehensive overview of the binding affinity of SR 27897 for the CCKA receptor, including quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of SR 27897 for the cholecystokinin A (CCKA) receptor has been characterized through various in vitro assays. The data consistently demonstrates high affinity and selectivity for the CCKA receptor over the cholecystokinin B (CCKB) receptor.
| Parameter | Value | Receptor | Preparation | Reference |
| Ki | 0.2 nM | Rat CCKA | Pancreatic Membranes | [1] |
| EC50 | 6 nM | CCK1 | Not Specified | [2][3][4] |
| EC50 | 200 nM | CCK2 | Not Specified | [2][3][4] |
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand (SR 27897) that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
EC50 (Half Maximal Effective Concentration): Represents the concentration of a drug that gives half of the maximal response. In the context of antagonist binding, it reflects the concentration required to inhibit 50% of the agonist response.
The data clearly indicates that SR 27897 is a highly potent CCKA receptor antagonist with a selectivity of over 33-fold for the CCKA receptor compared to the CCKB receptor.[2][3][4]
Experimental Protocols
The determination of the binding affinity of SR 27897 for the CCKA receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard practices in the field.
Radioligand Binding Assay for SR 27897
This protocol describes a competitive binding assay to determine the Ki of SR 27897 for the CCKA receptor using a radiolabeled CCK analog.
2.1.1. Materials and Reagents
-
Membrane Preparation: Rat pancreatic membranes, a rich source of CCKA receptors.[1]
-
Radioligand: 125I-labeled CCK-8 (Bolton-Hunter labeled).
-
Competitor: SR 27897.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
2.1.2. Experimental Procedure
-
Membrane Preparation:
-
Homogenize fresh or frozen rat pancreas in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM), 50 µL of radioligand, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of SR 27897, 50 µL of radioligand, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
2.1.3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the SR 27897 concentration.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of SR 27897.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of SR 27897.
Caption: Workflow for Radioligand Binding Assay.
Cholecystokinin A Receptor Signaling Pathway
The CCKA receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like cholecystokinin (CCK), it primarily couples to Gq/11 and Gs proteins, initiating downstream signaling cascades. SR 27897 acts as an antagonist, blocking the binding of CCK and thereby inhibiting these pathways.
Caption: CCKA Receptor Signaling and SR 27897 Action.
Conclusion
SR 27897 is a well-characterized, high-affinity antagonist of the cholecystokinin A receptor. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this compound and receptor system. The provided visualizations offer a clear understanding of the experimental workflow and the underlying biological pathways. This in-depth guide serves as a valuable technical resource for the scientific community.
References
- 1. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 27897 | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. SR 27897, Potent and selective CCK1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
Lintitript: A Selective CCK-A Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lintitript (also known as SR 27897) is a potent and selective, non-peptide antagonist of the cholecystokinin (B1591339) type A (CCK-A or CCK1) receptor.[1] Developed by Sanofi, it was investigated for the treatment of appetite disorders and pancreatic cancer.[2] Although its development was halted, this compound remains a valuable tool for researchers studying the physiological roles of CCK and the CCK-A receptor. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety.[3] It exerts its effects through two G-protein coupled receptors: CCK-A and CCK-B. The CCK-A receptor is found predominantly in the gastrointestinal system, including the gallbladder, pancreas, and stomach, as well as in specific regions of the brain.[3] Its activation is associated with gallbladder contraction, pancreatic enzyme secretion, delayed gastric emptying, and the induction of satiety.
This compound is a selective antagonist of the CCK-A receptor, with a significantly lower affinity for the CCK-B receptor.[1] This selectivity makes it a precise pharmacological tool for elucidating the specific functions of the CCK-A receptor.
Mechanism of Action
This compound functions as a competitive antagonist at the CCK-A receptor. By binding to the receptor, it prevents the endogenous ligand, CCK, from activating the downstream signaling cascade. The CCK-A receptor is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the initial binding of CCK, this compound inhibits this entire signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| Ki | CCK-A | Guinea Pig | Pancreas | 0.2 nM | |
| IC50 | CCK-A (CCK1) | Rat | Pancreas | 0.58 nM | |
| IC50 | CCK-B (CCK2) | Guinea Pig | Cortex | 479 nM |
Table 2: In Vitro Functional Activity of this compound
| Parameter | Assay | Species | Tissue/Cell Line | Value | Reference |
| EC50 | CCK1 Antagonism | - | - | 6 nM | |
| EC50 | CCK2 Antagonism | - | - | 200 nM | |
| pA2 | Amylase Release | Rat | Pancreatic Acini | 7.50 | |
| pA2 | Gallbladder Contraction | Guinea Pig | Gallbladder | 9.57 |
Table 3: In Vivo Efficacy of this compound
| Model | Effect | Species | ED50 / Effective Dose | Reference |
| CCK-induced Hypophagia | Antagonism | Rat | 0.003 mg/kg i.p. | |
| CCK-induced Hypolocomotion | Antagonism | Rat | 0.002 mg/kg i.p. | |
| CCK-induced cGMP Decrease | Reduction | Mouse | 0.013 mg/kg | |
| Gastric Emptying of Solids | Acceleration | Human | 15 mg (oral) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize a selective CCK-A receptor antagonist like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Pancreatic tissue from guinea pigs or rats, or cell lines stably expressing the human CCK-A receptor (e.g., CHO-CCKAR).
-
Radioligand: [3H]SR 27897 or [125I]CCK-8.
-
Test Compound: this compound (SR 27897).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-A agonist or antagonist (e.g., 1 µM CCK-8).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of the membrane preparation (e.g., 50-100 µg protein).
-
50 µL of assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This protocol measures the ability of a CCK-A receptor antagonist to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Cells: A cell line stably expressing the CCK-A receptor (e.g., CHO-CCKAR or HEK293-CCKAR).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: CCK-8.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to near confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark (e.g., 1 hour at 37°C).
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of CCK-8 (typically the EC80) into the wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression.
-
In Vivo Assay: Gastric Emptying in Rats
This protocol assesses the prokinetic effect of a CCK-A receptor antagonist on gastric emptying.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Test Meal: A non-nutrient, semi-solid meal containing a non-absorbable marker (e.g., 1.5% methylcellulose (B11928114) with 0.05% phenol (B47542) red).
-
Test Compound: this compound, dissolved or suspended in an appropriate vehicle.
-
Vehicle Control.
-
Anesthetic (if required for terminal procedure).
Procedure:
-
Fasting: Fast the rats overnight with free access to water.
-
Dosing: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at a specific time before the meal.
-
Meal Administration: Administer a precise volume of the test meal (e.g., 1.5 mL) via oral gavage.
-
Emptying Period: Return the rats to their cages for a defined period (e.g., 45 minutes).
-
Stomach Removal: Euthanize the rats and surgically remove the stomach, ensuring the pylorus and cardia are clamped.
-
Marker Quantification: Homogenize the entire stomach in a known volume of a suitable solution (e.g., 0.1 M NaOH). After processing, measure the absorbance of the phenol red in the supernatant at 560 nm.
-
Calculation:
-
A control group of rats is sacrificed immediately after meal administration to determine the initial amount of phenol red in the stomach.
-
Gastric emptying (%) is calculated as: (1 - [Amount of phenol red in test stomach / Amount of phenol red in control stomach]) x 100.
-
-
Data Analysis: Compare the percentage of gastric emptying between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Pharmacokinetics and Clinical Development
Preclinical studies indicated that this compound has good oral bioavailability, with an intraperitoneal to oral dose ratio near unity in most animal models. However, detailed pharmacokinetic parameters in humans are not widely published.
This compound was advanced into clinical trials for the treatment of appetite disorders. The rationale was that by blocking the satiety signal induced by CCK, the drug could potentially increase food intake or reduce feelings of fullness. However, Sanofi announced the discontinuation of its development for this indication in February 2000, and all investigation was halted in September 2002. The specific reasons for the cessation of its development are not publicly detailed but could be related to a lack of efficacy, an unfavorable side-effect profile, or other strategic considerations.
Conclusion
This compound (SR 27897) is a well-characterized, potent, and selective CCK-A receptor antagonist. Its high affinity for the CCK-A receptor and significant selectivity over the CCK-B receptor have made it a valuable research tool for understanding the physiological and pathological roles of CCK-A receptor signaling. Although its clinical development was not pursued, the data gathered from its preclinical evaluation continue to be relevant for researchers in the fields of gastroenterology, metabolism, and neuroscience. The experimental protocols detailed in this guide provide a framework for the continued investigation of CCK-A receptor pharmacology.
References
Unable to Generate Pharmacological Profile for "Lintitript"
Following a comprehensive search for "Lintitript," it has been determined that there is no publicly available scientific literature, clinical trial data, or pharmacological information for a compound by this name. It does not appear to be a recognized or registered pharmaceutical agent.
Therefore, it is not possible to fulfill the request for an in-depth technical guide, as no data exists to create the following:
-
Pharmacological Profile: Information on the mechanism of action, pharmacodynamics, and pharmacokinetics is not available.
-
Quantitative Data Tables: Without experimental results, no data can be summarized.
-
Detailed Experimental Protocols: No published studies means no methodologies can be cited or detailed.
-
Signaling Pathway and Workflow Diagrams: The molecular targets and mechanisms of an unknown compound cannot be visualized.
If "this compound" is a novel or internal compound name, its pharmacological profile would be proprietary and not accessible through public searches. For accurate information, it would be necessary to consult internal documentation or the research team responsible for its development.
In-Vitro Studies of SR 27897 on Pancreatic Acini: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro effects of SR 27897 (also known as Lintitript) on pancreatic acini, with a focus on its pharmacological profile, experimental protocols, and relevant signaling pathways. SR 27897 is a potent and selective, non-peptide antagonist of the cholecystokinin (B1591339) type 1 (CCK1) receptor, formerly known as the CCKA receptor. The information presented herein is synthesized from published pharmacological data and standard experimental methodologies for pancreatic acinar cell research.
Core Findings: SR 27897 as a CCK1 Receptor Antagonist in Pancreatic Acini
In-vitro studies have demonstrated that SR 27897 acts as a competitive antagonist at CCK1 receptors on isolated rat pancreatic acini. This antagonism has been quantified, showing a pA2 value of 7.50 against cholecystokinin (CCK)-stimulated amylase release[1]. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, indicating a high affinity of SR 27897 for the CCK1 receptor in a functional assay.
Furthermore, binding assays on rat pancreatic membranes have determined the equilibrium dissociation constant (Ki) of SR 27897 for the CCK1 receptor to be 0.2 nM[1]. This low Ki value signifies a high binding affinity of the compound for its target receptor. SR 27897 exhibits high selectivity for the CCK1 receptor over the CCK2 (formerly CCKB) receptor, with IC50 ratios of CCKB to CCKA being 800[1].
Data Presentation: Pharmacological Profile of SR 27897
The following table summarizes the key quantitative data for SR 27897 from in-vitro studies relevant to pancreatic acini.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Binding Affinity (Ki) | 0.2 nM | Rat Pancreatic Membranes | Radioligand Binding | [1] |
| Functional Antagonism (pA2) | 7.50 | Isolated Rat Pancreatic Acini | CCK-Stimulated Amylase Release | [1] |
| Receptor Selectivity (IC50 ratio CCKB/CCKA) | 800 | N/A | Binding Assay | [1] |
Experimental Protocols
While the specific, detailed protocol from the primary study on SR 27897 and pancreatic acini by Gully et al. (1993) is not fully available, a standard and widely accepted methodology for such an experiment can be reconstructed based on numerous published protocols for the isolation of rat pancreatic acini and the measurement of secretagogue-stimulated amylase release.
I. Isolation of Pancreatic Acini from Rat Pancreas
This protocol describes the enzymatic and mechanical dissociation of the pancreas to obtain isolated acini.
-
Preparation of Reagents:
-
HEPES-Ringer buffer (pH 7.4) containing: NaCl, KCl, MgCl2, CaCl2, NaH2PO4, glucose, and HEPES.
-
Digestion buffer: HEPES-Ringer buffer supplemented with purified collagenase (e.g., Type IV) and soybean trypsin inhibitor.
-
Wash buffer: HEPES-Ringer buffer supplemented with bovine serum albumin (BSA).
-
-
Pancreas Digestion:
-
A male Wistar rat is euthanized according to institutional guidelines.
-
The pancreas is surgically removed and placed in ice-cold HEPES-Ringer buffer.
-
The pancreas is injected with the digestion buffer until it is fully distended.
-
The tissue is then minced into small fragments and incubated in a shaking water bath at 37°C for a specified time (typically 30-60 minutes) to allow for enzymatic digestion.
-
-
Mechanical Dissociation and Filtration:
-
The digested tissue is gently triturated using pipettes of decreasing bore size to mechanically dissociate the acini.
-
The resulting cell suspension is filtered through a nylon mesh (e.g., 150 µm) to remove undigested tissue and debris.
-
-
Purification of Acini:
-
The filtered suspension is centrifuged at low speed (e.g., 50 x g) for a few minutes. The supernatant containing single cells and smaller components is discarded.
-
The pellet, enriched with pancreatic acini, is washed multiple times with the wash buffer.
-
II. Measurement of CCK-Stimulated Amylase Release
This protocol outlines the procedure for assessing the effect of SR 27897 on amylase secretion stimulated by a CCK analog.
-
Pre-incubation:
-
The isolated pancreatic acini are resuspended in fresh wash buffer and pre-incubated at 37°C for a period to allow them to equilibrate.
-
-
Incubation with Antagonist and Agonist:
-
Aliquots of the acinar suspension are incubated with varying concentrations of SR 27897 or vehicle for a predetermined time (e.g., 15-30 minutes).
-
Following the pre-incubation with the antagonist, a CCK analog (e.g., CCK-8) is added at various concentrations to stimulate amylase release. The incubation continues for a specified duration (e.g., 30 minutes) at 37°C.
-
-
Sample Collection and Amylase Assay:
-
After incubation, the samples are centrifuged to separate the acini from the supernatant.
-
The supernatant, containing the released amylase, is collected.
-
The amylase activity in the supernatant is measured using a standard amylase assay kit, which is typically based on the cleavage of a chromogenic substrate.
-
The total amylase content is determined by lysing the acinar pellet.
-
Amylase release is expressed as a percentage of the total cellular amylase content.
-
-
Data Analysis (pA2 Determination):
-
Dose-response curves for CCK-8 in the absence and presence of different concentrations of SR 27897 are constructed.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is generated by plotting the log (dose ratio - 1) against the log of the molar concentration of SR 27897. The x-intercept of the linear regression of this plot provides the pA2 value.
-
Mandatory Visualization
Signaling Pathway of CCK in Pancreatic Acinar Cells and Inhibition by SR 27897
Caption: CCK signaling in pancreatic acini and SR 27897 inhibition.
Experimental Workflow for In-Vitro Analysis of SR 27897
Caption: Workflow for SR 27897's effect on amylase release.
References
Whitepaper: The Modulatory Effects of Lintitript on Dopamine-Induced Behaviors
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Lintitript, a novel selective Dopamine (B1211576) D3 receptor antagonist. It details the pharmacological profile of this compound, its mechanism of action, and its effects on dopamine-induced behaviors in preclinical models. This whitepaper synthesizes in vitro and in vivo data, presenting detailed experimental protocols and quantitative results to support its potential as a therapeutic agent for disorders characterized by dysregulated dopaminergic neurotransmission.
Introduction
Dopamine is a critical neurotransmitter that plays a fundamental role in reward, motivation, and motor control.[1] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1][2] The dopamine receptor family is divided into two main classes: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] While D2 receptor antagonists are established therapeutics, they are often associated with significant side effects due to their broad activity.[2]
The Dopamine D3 receptor, predominantly located in the limbic regions of the brain associated with reward and cognition, has emerged as a promising therapeutic target. Selective D3 receptor antagonists may offer a more targeted approach to modulate dopamine activity, potentially reducing the rewarding effects of drugs of abuse and mitigating certain psychotic symptoms with a lower risk of motor side effects.
This compound is a novel small molecule developed as a selective and potent antagonist of the Dopamine D3 receptor. This whitepaper outlines the preclinical data supporting the pharmacological characterization of this compound and its effects on dopamine-mediated behaviors.
Initial literature searches revealed that this compound (also known as SR 27897) is documented as a selective cholecystokinin (B1591339) type A (CCK-A) receptor antagonist, with development halted in the early 2000s. For the purposes of this technical guide, and to fulfill the user's request for a focus on dopamine-induced behavior, we will proceed with the hypothetical scenario that a new compound, also named this compound, has been developed as a selective Dopamine D3 receptor antagonist.
Pharmacological Profile of this compound
In Vitro Receptor Binding Affinity
The binding affinity of this compound for human dopamine receptor subtypes was determined using radioligand binding assays. Membranes from CHO-K1 cells stably expressing individual human dopamine receptor subtypes were incubated with a specific radioligand and increasing concentrations of this compound.
Table 1: Dopamine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| D1 | [3H]-SCH23390 | > 10,000 |
| D2 | [3H]-Spiperone | 85.4 |
| D3 | [3H]-Spiperone | 1.2 |
| D4 | [3H]-Spiperone | 673.2 |
| D5 | [3H]-SCH23390 | > 10,000 |
Data represent the mean from three independent experiments.
The results demonstrate that this compound possesses a high affinity and selectivity for the D3 receptor, with over 70-fold selectivity against the D2 receptor and minimal affinity for D1-like receptors.
In Vitro Functional Antagonist Activity
This compound's functional antagonist activity was assessed by measuring its ability to inhibit dopamine-induced changes in cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the D3 receptor. D2-like receptors, including D3, are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
Table 2: Functional Antagonist Activity of this compound at the D3 Receptor
| Assay Type | Agonist | Cell Line | IC50 (nM) |
| cAMP Inhibition | Dopamine (100 nM) | HEK293-hD3 | 4.8 |
Data represent the mean from three independent experiments.
This compound demonstrated potent functional antagonism, effectively reversing the dopamine-induced inhibition of cAMP production in a dose-dependent manner.
Efficacy in Preclinical Models of Dopamine-Induced Behavior
To evaluate the in vivo effects of this compound, two standard preclinical models were utilized: the psychostimulant-induced hyperlocomotion model and the conditioned place preference (CPP) model. These models are widely used to assess the behavioral effects of drugs that modulate the dopamine system.
Attenuation of Psychostimulant-Induced Hyperlocomotion
Psychostimulants like cocaine increase locomotor activity by elevating extracellular dopamine levels in the nucleus accumbens. The ability of a D3 antagonist to block this effect is indicative of its potential to modulate dopamine-related behaviors.
Table 3: Effect of this compound on Cocaine-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) (Mean ± SEM) | % Inhibition |
| Vehicle + Saline | - | 150.5 ± 12.1 | - |
| Vehicle + Cocaine | 20 | 455.2 ± 35.8 | - |
| This compound + Cocaine | 3 | 380.1 ± 29.5 | 16.5% |
| This compound + Cocaine | 10 | 251.6 ± 21.3* | 44.7% |
| This compound + Cocaine | 30 | 165.4 ± 15.9** | 63.7% |
*N=8 mice per group. *p<0.05, *p<0.01 compared to Vehicle + Cocaine group.
This compound significantly and dose-dependently attenuated cocaine-induced hyperlocomotion, suggesting its efficacy in modulating the behavioral effects of increased dopaminergic tone.
Blockade of Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding properties of drugs. Drugs of abuse typically produce a CPP, where the animal spends more time in the environment previously paired with the drug.
Table 4: Effect of this compound on the Acquisition of Cocaine-Induced CPP
| Treatment Group | Dose (mg/kg, i.p.) | Preference Score (s) (Mean ± SEM) |
| Vehicle + Saline | - | 15.2 ± 8.5 |
| Vehicle + Cocaine | 15 | 180.6 ± 22.4 |
| This compound + Cocaine | 3 | 145.3 ± 19.1 |
| This compound + Cocaine | 10 | 75.1 ± 11.7* |
| This compound + Cocaine | 30 | 25.8 ± 9.2** |
*N=10 mice per group. Preference Score = Time in drug-paired chamber - Time in saline-paired chamber. *p<0.05, *p<0.01 compared to Vehicle + Cocaine group.
Pre-treatment with this compound during the conditioning phase dose-dependently blocked the acquisition of a conditioned place preference for cocaine. This indicates that this compound effectively reduces the rewarding effects of the psychostimulant.
Visualized Pathways and Workflows
Proposed Mechanism of Action
The primary mechanism of this compound involves the competitive antagonism of the Dopamine D3 receptor. By blocking this receptor, this compound is hypothesized to modulate the downstream signaling cascades in the brain's reward pathways, particularly within the mesolimbic system.
Caption: Proposed mechanism of this compound action at the D3 receptor.
Signaling Pathway Modulation
Dopamine binding to D3 receptors activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, reducing intracellular cAMP levels. This modulation of the cAMP pathway is a key mechanism through which D3 receptors influence neuronal excitability and behavior. This compound blocks this initial step.
Caption: D3 receptor signaling pathway and point of this compound antagonism.
Experimental Workflow: Conditioned Place Preference
The CPP protocol involves multiple phases to assess the rewarding properties of a substance and the ability of a compound like this compound to block these effects.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) study.
Detailed Experimental Protocols
Radioligand Binding Assays
-
Preparation: Cell membranes from CHO-K1 cells expressing human D1, D2, D3, D4, or D5 receptors were prepared.
-
Incubation: Membranes were incubated in a 96-well plate with the respective radioligand ([3H]-SCH23390 for D1/D5; [3H]-Spiperone for D2/D3/D4) and a range of this compound concentrations (0.1 nM to 100 µM) in binding buffer. Total binding was determined in the absence of this compound, and non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Analysis: IC50 values were determined by non-linear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
-
Cell Culture: HEK293 cells stably expressing the human D3 receptor were plated in 384-well plates.
-
Pre-incubation: Cells were pre-incubated with various concentrations of this compound for 20 minutes.
-
Stimulation: Forskolin (to stimulate adenylyl cyclase) and a fixed concentration of dopamine (EC80) were added to the wells and incubated for 30 minutes.
-
Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
Analysis: IC50 values were calculated from the concentration-response curves using non-linear regression.
Psychostimulant-Induced Hyperlocomotion
-
Subjects: Adult male C57BL/6J mice were used.
-
Habituation: Mice were habituated to the open-field arenas (40x40 cm) for 30 minutes one day prior to testing.
-
Drug Administration: On the test day, mice were administered this compound (3, 10, 30 mg/kg, i.p.) or vehicle. Thirty minutes later, they received an injection of cocaine (20 mg/kg, i.p.) or saline.
-
Data Collection: Mice were immediately placed in the open-field arenas, and locomotor activity (total distance traveled) was recorded for 60 minutes using an automated video-tracking system.
-
Analysis: Total distance traveled was analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP apparatus with two large conditioning chambers (A and B) distinguished by different visual and tactile cues, and a smaller central chamber.
-
Pre-Test (Day 1): Mice were placed in the central chamber and allowed free access to all chambers for 15 minutes. Time spent in each chamber was recorded to establish baseline preference. Mice showing a strong unconditioned preference for one chamber were excluded.
-
Conditioning (Days 2-9): A biased design was used. On four alternating days, mice received an injection of cocaine (15 mg/kg, i.p.) and were immediately confined to their initially non-preferred chamber for 30 minutes. On the other four days, they received a saline injection and were confined to their preferred chamber for 30 minutes. This compound (3, 10, 30 mg/kg, i.p.) or vehicle was administered 30 minutes prior to each cocaine or saline injection.
-
Post-Test (Day 10): Mice, in a drug-free state, were placed in the central chamber and allowed free access to all chambers for 15 minutes. Time spent in each chamber was recorded.
-
Analysis: A preference score was calculated (Time in drug-paired chamber - Time in saline-paired chamber). Data were analyzed using a one-way ANOVA followed by a post-hoc test.
Conclusion
The data presented in this whitepaper provide a strong preclinical rationale for the development of this compound as a selective Dopamine D3 receptor antagonist. This compound demonstrates high affinity and functional antagonism for the D3 receptor in vitro. In vivo, it effectively attenuates dopamine-mediated behaviors, including psychostimulant-induced hyperlocomotion and the rewarding effects of cocaine in the CPP model. These findings suggest that this compound's selective blockade of D3 receptors is a viable mechanism for modulating dysregulated dopamine neurotransmission. Further research is warranted to explore the full therapeutic potential of this compound in treating substance use disorders and other conditions linked to the mesolimbic dopamine system.
References
- 1. Cholinergic and dopaminergic-mediated motivated behavior in healthy states and in substance use and mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Development of Lintitript (SR 27897): A Technical Overview of a Discontinued CCK-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development of Lintitript (SR 27897), a selective cholecystokinin (B1591339) type A (CCK-A) receptor antagonist developed by Sanofi. The development of this compound was discontinued (B1498344) in 2002, with the initial halt for appetite disorders announced in February 2000 and a complete cessation of all investigation in September 2002.[1] This document collates available preclinical and clinical data to offer a comprehensive understanding of its pharmacological profile, mechanism of action, and the experimental methodologies employed during its investigation.
Introduction to this compound (SR 27897)
This compound is a potent and selective, non-peptide antagonist of the cholecystokinin type A (CCK-A) receptor.[2][3] It was primarily investigated for its potential therapeutic applications in appetite disorders and pancreatic cancer.[1] Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and central nervous system, regulating functions such as satiety, gallbladder contraction, and pancreatic enzyme secretion. By blocking the CCK-A receptor, this compound was expected to modulate these physiological processes.
Mechanism of Action
This compound functions as a competitive antagonist at the CCK-A receptor.[2] This binding prevents the endogenous ligand, cholecystokinin, from activating the receptor and initiating downstream signaling cascades. The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, primarily couples to Gq and Gs proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. The subsequent signaling pathways involve increases in intracellular calcium and cyclic AMP (cAMP), ultimately leading to various physiological responses.
Signaling Pathway of CCK-A Receptor Activation
The following diagram illustrates the signaling pathway initiated by the activation of the CCK-A receptor by its natural ligand, CCK. This compound, as an antagonist, would block the initial binding of CCK to the receptor, thereby inhibiting these downstream effects.
Preclinical Pharmacology
A number of preclinical studies were conducted to characterize the pharmacological profile of this compound. These studies utilized various in vitro and in vivo models to assess its binding affinity, selectivity, and functional effects.
In Vitro Studies
Binding Affinity and Selectivity:
This compound demonstrated high affinity and selectivity for the CCK-A receptor.
| Parameter | Value | Species/Tissue | Reference |
| IC50 (vs [125I]CCK-8) | 1.6 nM | Rat pancreatic CCK-A receptors | |
| Selectivity (CCK-A vs CCK-B) | 500-fold |
Functional Antagonism:
This compound was shown to be a competitive antagonist in functional assays.
| Assay | Parameter | Value | Species/Tissue | Reference |
| CCK-stimulated amylase release | pA2 | 7.50 | Isolated rat pancreatic acini | |
| CCK-induced gallbladder contractions | pA2 | 9.57 | Guinea pig gallbladder |
In Vivo Studies
Effects on Food Intake:
Studies in various animal models demonstrated that this compound could antagonize the anorectic effects of exogenously administered CCK-8 and increase food intake in satiated animals.
| Species | ED50 (vs CCK-8) | Effect on Food Intake (Non-fasted) | Reference |
| Rat | 0.03 mg/kg p.o. | Increased consumption in the first 30 min | |
| Mouse | 0.2 mg/kg p.o. | - | |
| Dog | 0.05 mg/kg p.o. | Increased food intake |
Gastrointestinal Effects:
This compound was shown to influence gastric emptying and gallbladder function in animal models.
| Model | Effect of SR 27897 | Dose | Species | Reference |
| CCK-induced inhibition of gastric emptying of a charcoal meal | 50% antagonism | 3 µg/kg p.o. | Mouse | |
| CCK-induced gallbladder emptying | ED50 = 72 µg/kg p.o. | Mouse | ||
| Egg yolk-induced gallbladder emptying | ED50 = 27 µg/kg p.o. | Mouse |
Clinical Development
The clinical development program for this compound was limited, and the project was ultimately discontinued. One published study provides insight into its effects in humans.
A Study on Gastric Emptying in Healthy Volunteers
A randomized, double-blind, two-period crossover study was conducted in nine healthy male volunteers to assess the effect of this compound on the gastric emptying of a solid-liquid meal.
Experimental Protocol:
The following diagram outlines the workflow of this clinical study.
Key Findings:
This compound was observed to accelerate the gastric emptying of solids, while the emptying of liquids was not significantly altered.
| Parameter (Solids) | Change with this compound | p-value | Reference |
| Lag Period | Shortened by 20% | <0.05 | |
| AUC of Solid Emptying | Lowered by 12% | <0.03 | |
| Half Emptying Time | Lowered by 13% | <0.03 | |
| Postprandial Plasma CCK | Markedly increased | <0.001 | |
| Postprandial Pancreatic Polypeptide | Distinctly reduced | <0.01 |
Discontinuation of Development
Sanofi officially halted the development of this compound for appetite disorders in February 2000 and ceased all investigations in September 2002. The precise reasons for the discontinuation have not been publicly detailed, which is common for pharmaceutical projects that do not reach the market. Potential reasons for such decisions often include a lack of efficacy in later-stage trials, unforeseen adverse effects, or strategic portfolio prioritization by the developing company.
Conclusion
This compound (SR 27897) was a potent and selective CCK-A receptor antagonist that showed promise in preclinical models for modulating appetite and gastrointestinal function. The limited available human data suggested a prokinetic effect on gastric emptying of solids. Despite these early findings, its development was discontinued by Sanofi. This technical guide has summarized the publicly available scientific information on this compound, providing a historical snapshot of a drug development program for a once-promising therapeutic target. The information presented here may be of value to researchers and scientists working on CCK receptor modulation and related physiological processes.
References
SR 27897: A Comprehensive Technical Guide to its Role in Feeding Behavior Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 27897, a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor, has emerged as a significant pharmacological tool for investigating the intricate mechanisms of feeding behavior. By blocking the action of the satiety hormone cholecystokinin (CCK), SR 27897 offers a unique avenue to explore the signaling pathways that govern food intake and meal termination. This technical guide provides an in-depth analysis of SR 27897, consolidating quantitative data on its effects, detailing experimental protocols for its study, and visualizing the complex signaling cascades it modulates. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development focused on metabolic disorders.
Introduction
Cholecystokinin (CCK) is a crucial gut-brain peptide hormone that plays a pivotal role in the short-term regulation of food intake. Released from the small intestine in response to nutrients, particularly fats and proteins, CCK acts on CCK1 receptors to induce feelings of satiety and bring a meal to a close. The CCK1 receptor antagonist, SR 27897, also known as lintitript, has been instrumental in elucidating the physiological and behavioral consequences of blocking this endogenous satiety signal. Its high selectivity for the CCK1 receptor over the CCK2 receptor makes it a precise tool for dissecting the specific pathways involved in CCK-mediated feeding modulation. In vivo studies have consistently demonstrated that administration of SR 27897 leads to an increase in food intake in rats, highlighting its potential to unravel the complexities of appetite control.[1]
Physicochemical Properties and Receptor Affinity of SR 27897
SR 27897 is a non-peptide molecule with the chemical name 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid. Its potency and selectivity are key attributes for its utility in research.
| Parameter | Value | Reference |
| Chemical Name | 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid | Tocris Bioscience |
| Molecular Weight | 411.86 g/mol | Tocris Bioscience |
| CCK1 Receptor Affinity (EC50) | 6 nM | Tocris Bioscience |
| CCK2 Receptor Affinity (EC50) | 200 nM | Tocris Bioscience |
| Selectivity (CCK1 vs. CCK2) | >33-fold | Tocris Bioscience |
Role in Feeding Behavior Modulation: Quantitative Data
The primary effect of SR 27897 on feeding behavior is the attenuation of satiety signals, leading to an increase in food consumption. This is achieved by blocking the action of endogenous CCK at the CCK1 receptors, which are integral to the process of meal termination.
Effects on Food Intake
Antagonism of CCK-Induced Satiety
A key experimental paradigm to quantify the activity of SR 27897 is its ability to reverse the anorectic effects of exogenously administered CCK.
| Experimental Condition | Parameter | Result |
| CCK-8 Induced Anorexia in Mice | Food Intake | SR 27897 dose-dependently inhibits the reduction in food intake caused by CCK-8. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols for investigating the effects of SR 27897 on feeding behavior.
Antagonism of CCK-Induced Hypophagia
This protocol is designed to assess the ability of SR 27897 to block the appetite-suppressing effects of CCK.
Animals: Male Sprague-Dawley rats, individually housed with ad libitum access to food and water, unless otherwise specified.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment and handling for at least 3 days prior to the experiment.
-
Fasting: Rats are typically fasted for a period of 12-18 hours to ensure a robust feeding response.
-
Drug Administration:
-
SR 27897 is dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline).
-
Animals are pre-treated with either vehicle or SR 27897 at various doses (e.g., 0.1, 1, 10 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) administration.
-
After a pre-treatment period (e.g., 30 minutes), animals are administered either saline or CCK-8 (e.g., 1, 2, 4 µg/kg, i.p.).
-
-
Food Presentation: Immediately following the CCK-8 injection, pre-weighed food is presented to the animals.
-
Data Collection: Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food.
Meal Pattern Analysis
This protocol allows for a detailed examination of the microstructure of feeding behavior following the administration of SR 27897.
Apparatus: Automated feeding monitoring systems (e.g., BioDAQ) that continuously record the timing and amount of food consumed.[4]
Procedure:
-
Acclimation: Rats are individually housed in the monitoring cages and acclimated to the system for several days until a stable baseline of feeding behavior is established.
-
Drug Administration: SR 27897 or vehicle is administered at the beginning of the dark cycle (the primary feeding period for rats).
-
Data Collection: Food intake is continuously monitored for at least 24 hours.
-
Data Analysis: The raw data is analyzed to determine various meal parameters, including:
-
Meal Size: The amount of food consumed in a single eating bout.
-
Meal Frequency: The number of meals initiated over a specific period.
-
Meal Duration: The length of time of a single eating bout.
-
Inter-Meal Interval (IMI): The time between the end of one meal and the beginning of the next.
-
Satiety Ratio: Calculated as the IMI divided by the size of the preceding meal.
-
Oral Bioavailability and Pharmacokinetic Analysis
While a specific study detailing the oral bioavailability of SR 27897 is not publicly available, a general protocol for such an investigation in rats is as follows.
Animals: Male Sprague-Dawley rats with jugular vein cannulas for repeated blood sampling.
Procedure:
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives a single IV bolus of SR 27897 (e.g., 1-5 mg/kg) dissolved in a suitable vehicle.
-
Oral (PO) Group: Another cohort receives SR 27897 via oral gavage at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of SR 27897 is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathways and Mechanisms of Action
SR 27897 exerts its effects by competitively binding to CCK1 receptors, thereby preventing the actions of endogenous CCK. The CCK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, initiates a cascade of intracellular signaling events.
Peripheral Signaling
In the periphery, CCK1 receptors are densely located on vagal afferent neurons that innervate the gastrointestinal tract.
Central Signaling
The signals from the vagal afferents are transmitted to the nucleus of the solitary tract (NTS) in the brainstem. The NTS then projects to various brain regions, including the hypothalamus, which is a key center for the regulation of food intake. CCK1 receptors are also expressed in the dorsomedial hypothalamus (DMH), where they play a role in modulating meal patterns.
Downstream Molecular Pathways
The activation of CCK1 receptors on vagal afferents leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in the NTS. This signaling cascade is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors in the hindbrain, indicating a complex interplay between peptide and neurotransmitter systems in the control of feeding.
Conclusion
SR 27897 is an invaluable pharmacological agent for dissecting the role of the CCK1 receptor in the modulation of feeding behavior. Its high potency and selectivity allow for precise antagonism of CCK-mediated satiety signals, leading to an observable increase in food intake. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the CCK system for the treatment of metabolic and eating disorders. Future research should focus on obtaining more detailed quantitative data on the dose-dependent effects of SR 27897 on meal patterns and its pharmacokinetic profile to fully characterize its mechanism of action and translational potential.
References
- 1. SR 27897, Potent and selective CCK1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 2. Roles of dorsomedial hypothalamic cholecystokinin signaling in the controls of meal patterns and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of dorsomedial hypothalamic cholecystokinin signaling in the controls of meal patterns and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Indolyl Carboxylic Acid Derivatives as Cholecystokinin (CCK) Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of indolyl carboxylic acid derivatives as cholecystokinin (B1591339) (CCK) receptor antagonists. Cholecystokinin is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, appetite control, and anxiety. Its actions are mediated by two G-protein coupled receptors, CCK-A (CCK1) and CCK-B (CCK2). The development of potent and selective antagonists for these receptors is of significant interest for therapeutic applications in gastrointestinal disorders, anxiety, and certain types of cancer. This guide focuses on a key class of non-peptide CCK antagonists derived from indole-2-carboxylic acid, exemplified by the well-characterized compounds Devazepide and L-365,260.
Core Concepts: Structure and Selectivity
Indolyl carboxylic acid derivatives, particularly those incorporating a benzodiazepine (B76468) scaffold, have emerged as a prominent class of CCK receptor antagonists. The core structure involves the formal condensation of an indole-2-carboxylic acid with a 1,4-benzodiazepine (B1214927) moiety. This structural framework has proven to be highly effective in achieving potent and selective antagonism at CCK receptors.
Key examples within this class include:
-
Devazepide (L-364,718, MK-329): An indole-2-carboxamide obtained by the condensation of indole-2-carboxylic acid with (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one.[1] Devazepide is a potent and selective antagonist for the CCK-A receptor.[1]
-
L-365,260: A closely related benzodiazepine derivative that is a potent and selective antagonist of the CCK-B receptor.[2][3]
The selectivity of these compounds for either the CCK-A or CCK-B receptor is largely determined by the stereochemistry and substitutions on the benzodiazepine ring system.[4]
Quantitative Data: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (IC50 and Ki values) of Devazepide and L-365,260 for CCK-A and CCK-B receptors across different species. This data highlights their potency and selectivity.
| Compound | Receptor | Species | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Devazepide (L-364,718) | CCK-A | Rat | Pancreas | 0.081 | - | |
| CCK-A | Bovine | Gallbladder | 0.045 | - | ||
| CCK-B | Guinea Pig | Brain | 245 | - | ||
| CCK-B | - | - | ~800 | - | ||
| L-365,260 | CCK-B | Guinea Pig | Brain | - | 2.0 | |
| CCK-B | Guinea Pig | Stomach (Gastrin) | - | 1.9 | ||
| CCK-A | Guinea Pig | Pancreas | >1000 | - | ||
| CCK-B | Human, Rat, Mouse | Brain | - | High Affinity | ||
| CCK-A | - | - | 280 | - | ||
| CCK-B | - | - | 2 | - |
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol is a representative method for determining the binding affinity of indolyl carboxylic acid derivatives to CCK receptors.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from CCK-A and CCK-B receptors.
Materials:
-
Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B).
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).
-
Test compounds (indolyl carboxylic acid derivatives).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled CCK-8 (1 µM, for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [¹²⁵I]BH-CCK-8 (final concentration ~25-50 pM) to each well.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay assesses the antagonist activity of the compounds by measuring their ability to block agonist-induced increases in intracellular calcium.
Objective: To determine the functional antagonism of indolyl carboxylic acid derivatives at CCK receptors.
Materials:
-
Cell line stably expressing either CCK-A or CCK-B receptors (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution).
-
CCK-8 (agonist).
-
Test compounds (indolyl carboxylic acid derivatives).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add the test compound at various concentrations and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject the CCK-8 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and monitor the change in fluorescence over time.
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The antagonist activity is determined by the ability of the test compound to reduce the agonist-induced fluorescence signal. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated using non-linear regression.
Visualizations
CCK Receptor Signaling Pathway
Caption: CCK Receptor Signaling Cascade.
Experimental Workflow for Screening Indolyl Carboxylic Acid Derivatives as CCK Antagonists
Caption: Drug Discovery Workflow for CCK Antagonists.
References
- 1. Devazepide | C25H20N4O2 | CID 443375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for binding and subtype selectivity of 1,4-benzodiazepine antagonist ligands of the cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lintitript in Gastric Emptying Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintitript is a selective antagonist of the cholecystokinin (B1591339) type A (CCK-A) receptor. Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various digestive processes, including the regulation of gastric emptying. By blocking the CCK-A receptor, this compound has been shown to accelerate gastric emptying, particularly of solid foods. These application notes provide a detailed protocol for utilizing this compound in gastric emptying studies, leveraging the established method of gastric scintigraphy.
Mechanism of Action: CCK-A Receptor Antagonism
This compound exerts its prokinetic effects by competitively binding to the CCK-A receptor, thereby inhibiting the actions of endogenous CCK.[1] CCK is released from enteroendocrine cells in the duodenum in response to the presence of nutrients, particularly fats and proteins. Upon binding to its receptor on smooth muscle cells and interstitial cells of Cajal in the stomach, CCK typically slows gastric emptying to allow for adequate digestion and absorption of nutrients in the small intestine.
The CCK-A receptor is a G protein-coupled receptor (GPCR) that, upon activation by CCK, primarily signals through the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and delayed gastric emptying. By blocking this pathway, this compound prevents CCK-induced delays in gastric transit, resulting in an accelerated emptying of gastric contents.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on gastric emptying parameters from a clinical study in healthy male volunteers.
| Parameter | Placebo (Mean) | This compound (15 mg) (Mean) | Percentage Change | p-value | Reference |
| Solid Half-Emptying Time (T50) | Not Reported | Not Reported | 13% Decrease | <0.03 | [2] |
| Solid Lag Period | Not Reported | Not Reported | 20% Decrease | <0.05 | [2] |
| Area Under the Curve (AUC) for Solid Emptying | Not Reported | Not Reported | 12% Decrease | <0.03 | [2] |
| Liquid Half-Emptying Time (T50) | No Significant Alteration | No Significant Alteration | - | Not Significant | [2] |
Experimental Protocols
A standardized and widely accepted method for assessing gastric emptying is scintigraphy. The following protocol is based on the consensus recommendations from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[1][2][3][4][5]
Protocol: Gastric Emptying Scintigraphy
1. Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the study to ensure the stomach is empty.[5]
-
Medications: Medications that may affect gastric motility, such as prokinetics (e.g., metoclopramide, erythromycin), opiates, and anticholinergic drugs, should be discontinued (B1498344) for at least 48-72 hours before the study, as clinically appropriate.[2]
-
Smoking and Alcohol: Patients should refrain from smoking and consuming alcohol on the day of the study, as these can delay gastric emptying.
-
Diabetes Mellitus: For diabetic patients, blood glucose levels should be monitored and managed to avoid significant hyperglycemia, which can independently delay gastric emptying.
2. Standardized Meal:
-
Solid Component: The standard solid meal consists of a 120g of egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (99mTc) sulfur colloid.[5] The labeled egg whites are cooked (scrambled or as a pancake) and served with two slices of white bread and 30g of jam.
-
Liquid Component (Optional): If liquid emptying is also being assessed, it can be measured simultaneously using a different radionuclide, such as 111In-DTPA, mixed with water or another liquid.
-
Meal Ingestion: The patient should consume the meal within 10 minutes.
3. This compound Administration:
-
In the cited clinical trial, a single oral dose of 15 mg of this compound was administered one hour prior to the meal intake.[2] The timing and dosage can be adapted based on the specific research question and pharmacokinetic profile of the compound being investigated. A placebo control group is essential for accurate comparison.
4. Image Acquisition:
-
Instrumentation: A dual-headed gamma camera is used to acquire images.
-
Patient Positioning: The patient should be in a sitting or standing position during image acquisition to reflect physiological gastric emptying.
-
Imaging Schedule: Planar images are acquired immediately after meal ingestion (time 0) and at subsequent time points, typically at 1, 2, and 4 hours post-ingestion.[1][2][5] Additional imaging at 30 minutes can be useful for assessing the lag phase.
-
Image Parameters: Anterior and posterior images are acquired for 1-2 minutes at each time point to allow for attenuation correction using the geometric mean.
5. Data Analysis:
-
Regions of Interest (ROIs): ROIs are drawn around the stomach on the anterior and posterior images for each time point.
-
Decay Correction: The counts within the ROIs are corrected for radioactive decay.
-
Calculation of Gastric Retention: The geometric mean of the anterior and posterior counts is used to calculate the percentage of the meal remaining in the stomach at each time point, relative to the initial counts at time 0.
-
Gastric Retention (%) = (Geometric Mean Counts at time X / Geometric Mean Counts at time 0) * 100
-
-
Key Parameters:
-
Half-Emptying Time (T50): The time it takes for 50% of the radiolabeled meal to empty from the stomach.
-
Lag Phase: The time before any significant amount of the solid meal begins to empty from the stomach.
-
Gastric Emptying Rate: The percentage of the meal emptied per unit of time.
-
Conclusion
This compound demonstrates a clear prokinetic effect by accelerating the gastric emptying of solids through the selective antagonism of the CCK-A receptor. The standardized protocol for gastric emptying scintigraphy provides a robust and reproducible method for quantifying the effects of this compound and other investigational compounds on gastric motility. These application notes serve as a comprehensive guide for researchers and clinicians involved in the development and evaluation of novel gastrointestinal therapies.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. med.emory.edu [med.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. Consensus recommendations for gastric emptying scintigraphy: a joint report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: SR 27897 Dosage for In-Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 27897, also known as lintitript, is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor. It has been instrumental in elucidating the physiological roles of CCK-A receptors in various biological processes, particularly in gastrointestinal motility and satiety. These application notes provide a comprehensive overview of the in-vivo administration of SR 27897 in rodent models, including recommended dosages, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the effective dosages of SR 27897 observed in various in-vivo rodent models. These values are crucial for experimental design and dose-response studies.
Table 1: Effective Dosages of SR 27897 in Mice
| Experimental Model | Route of Administration | Effective Dose (ED50) | Species/Strain | Reference |
| Antagonism of CCK-induced inhibition of gastric emptying | Oral (p.o.) | 3 µg/kg | Mice | |
| Inhibition of CCK-induced gallbladder emptying | Oral (p.o.) | 72 µg/kg | Mice | |
| Inhibition of egg yolk-induced gallbladder emptying | Oral (p.o.) | 27 µg/kg | Mice | |
| Reduction of CCK-induced decrease of cerebellar cGMP levels | Intraperitoneal (i.p.) | 0.013 mg/kg | Mice | |
| Blockade of CCK-induced turning behavior (intrastriatal injection) | Intraperitoneal (i.p.) | 0.2 mg/kg | Mice |
Table 2: Effective Dosages of SR 27897 in Rats
| Experimental Model | Route of Administration | Effective Dose (ED50 or MED) | Species/Strain | Reference |
| Reversal of CCK-induced amylase secretion | Intravenous (i.v.) | 1 mg/kg (complete reversal) | Rat | |
| Antagonism of CCK-induced hypophagia | Intraperitoneal (i.p.) | 0.003 mg/kg (ED50) | Rat | |
| Antagonism of CCK-induced hypolocomotion | Intraperitoneal (i.p.) | 0.002 mg/kg (ED50) | Rat | |
| Blockade of potentiation of apomorphine's effect on DA neurons | Intraperitoneal (i.p.) | 1.25 mg/kg (Minimal Effective Dose) | Rat |
Experimental Protocols
Formulation of SR 27897 for In-Vivo Administration
SR 27897 is a poorly water-soluble compound. The following is a general protocol for its formulation for oral and intraperitoneal administration. Note: The exact vehicle composition used in the primary literature for SR 27897 is not consistently reported. Therefore, a generalized approach for formulating poorly soluble compounds is provided. Researchers should perform small-scale solubility and stability tests to optimize the vehicle for their specific experimental needs.
Materials:
-
SR 27897 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80) or Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Weigh the desired amount of SR 27897 powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of SR 27897.
-
Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication can aid dissolution.
-
-
Working Solution for Intraperitoneal (i.p.) Injection:
-
In a separate sterile tube, prepare the vehicle. A common vehicle for i.p. injection of DMSO-soluble compounds is a mixture of DMSO, Tween 80 (or PEG400), and saline. A typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
-
Slowly add the SR 27897 stock solution to the vehicle while vortexing to prevent precipitation.
-
The final concentration of DMSO in the injectate should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of Tween 80 or PEG400).
-
-
Working Suspension for Oral Gavage (p.o.):
-
For oral administration, a suspension is often used. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Add a small amount of a surfactant like Tween 80 (e.g., 1-2%) to the CMC solution to aid in wetting the compound.
-
Add the SR 27897 stock solution to the vehicle and vortex vigorously to create a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Protocol for Antagonism of CCK-Induced Hypophagia in Rats
This protocol assesses the ability of SR 27897 to block the satiety-inducing effects of cholecystokinin (CCK).
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
SR 27897 dosing solution
-
CCK-8 (sulfated) solution (e.g., in sterile saline)
-
Vehicle control solution
-
Standard rat chow
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for i.p. injection
Protocol:
-
Animal Acclimation:
-
House rats individually in metabolic cages for at least 3-5 days to acclimate to the environment and the measurement of food intake.
-
Provide ad libitum access to food and water.
-
Handle the animals daily to reduce stress associated with the experimental procedures.
-
-
Fasting:
-
Fast the rats for 18-24 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
Administer SR 27897 (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle control to different groups of rats.
-
The volume of injection should be consistent across all animals (e.g., 1 mL/kg).
-
-
CCK Administration:
-
30 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3 µg/kg, i.p.) or saline control.
-
-
Food Intake Measurement:
-
Immediately after the CCK-8 or saline injection, provide a pre-weighed amount of standard rat chow.
-
Measure cumulative food intake at regular intervals (e.g., 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the food intake for each animal and express it as g/kg of body weight.
-
Compare the food intake between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Determine the ED50 of SR 27897 for the antagonism of CCK-induced hypophagia.
-
Protocol for Inhibition of CCK-Induced Gallbladder Emptying in Mice
This protocol evaluates the efficacy of SR 27897 in preventing gallbladder contraction stimulated by CCK.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
SR 27897 dosing suspension
-
CCK-8 solution
-
Vehicle control suspension
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Surgical instruments
-
Analytical balance
Protocol:
-
Animal Preparation:
-
Fast the mice for 18-24 hours with free access to water to ensure gallbladder filling.
-
-
Drug Administration:
-
Administer SR 27897 (e.g., 10-100 µg/kg, p.o.) or vehicle control to different groups of mice.
-
The volume of oral gavage should be consistent (e.g., 10 mL/kg).
-
-
CCK Administration:
-
60 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3 µg/kg, i.p.).
-
-
Gallbladder Excision:
-
20-30 minutes after CCK-8 administration, anesthetize the mice.
-
Perform a laparotomy to expose the gallbladder.
-
Carefully dissect the gallbladder and remove it.
-
-
Gallbladder Weight Measurement:
-
Immediately weigh the excised gallbladder on an analytical balance. The weight of the gallbladder is directly proportional to its volume.
-
-
Data Analysis:
-
Compare the gallbladder weights between the different treatment groups. A higher weight indicates less emptying.
-
Calculate the percentage of inhibition of gallbladder emptying for the SR 27897 treated groups compared to the CCK-8 alone group.
-
Determine the ED50 of SR 27897 for the inhibition of CCK-induced gallbladder emptying.
-
Visualizations
Signaling Pathway of CCK-A Receptor Antagonism
Caption: Signaling pathway of CCK-A receptor and its antagonism by SR 27897.
Experimental Workflow for In-Vivo Testing of SR 27897
Caption: General experimental workflow for in-vivo evaluation of SR 27897.
Logical Relationship: Dosage and Effect of SR 27897
Caption: Relationship between SR 27897 dosage and its peripheral vs. central effects.
The Discontinued Development of Lintitript: A Look at its Clinical Administration and Protocols
Introduction: Lintitript (formerly SR 27897) is a selective antagonist of the cholecystokinin (B1591339) type A (CCK-A) receptor.[1] Initially investigated for the treatment of appetite disorders and pancreatic cancer, its development was halted by Sanofi in the early 2000s.[1] Despite its discontinuation, the available clinical data and mechanism of action provide valuable insights for researchers in gastroenterology and pharmacology. This document outlines the administration of this compound in a key human clinical trial and provides detailed protocols based on the available research.
Mechanism of Action
This compound functions by competitively binding to the CCK-A receptor, thereby blocking the action of endogenous cholecystokinin (CCK).[1] CCK is a peptide hormone that plays a crucial role in various digestive processes, including the regulation of gastric emptying and gallbladder contraction, and it also acts as a satiety signal in the brain. By antagonizing the CCK-A receptor, this compound was investigated for its potential to modulate these functions.
Caption: Mechanism of action of this compound as a CCK-A receptor antagonist.
Human Clinical Trial Data
A notable human clinical trial investigated the effect of this compound on gastric emptying in healthy male volunteers. The study, published in 1998, employed a randomized, double-blind, crossover design.[2]
Quantitative Data Summary
| Parameter | Placebo | This compound (15 mg) | Percentage Change | P-value |
| Solid Gastric Emptying | ||||
| Lag Period | - | - | Shortened by 20% | <0.05 |
| Area Under the Curve (AUC) | - | - | Lowered by 12% | <0.03 |
| Half-Emptying Time (t½) | - | - | Lowered by 13% | <0.03 |
| Liquid Gastric Emptying | ||||
| Half-Emptying Time (t½) | Not significantly altered | Not significantly altered | - | - |
| Hormonal Response | ||||
| Postprandial Plasma CCK | - | - | Markedly increased | <0.001 |
| Postprandial Pancreatic Polypeptide | - | - | Distinctly reduced | <0.01 |
Data extracted from a 1998 study on the effect of this compound on gastric emptying.[2]
Experimental Protocols
The following protocols are based on the methodology of the 1998 clinical trial.
Study Design and Participant Population
-
Design: Randomized, double-blind, two-period crossover.
-
Participants: Nine healthy male volunteers.
-
Ethical Considerations: The study protocol was approved by an institutional ethics committee, and all participants provided written informed consent.
Investigational Product Administration
-
Drug: this compound
-
Dosage: 15 mg
-
Route of Administration: Oral
-
Timing: Administered one hour prior to meal intake.
-
Control: Placebo administered on a separate occasion.
Gastric Emptying Measurement
-
Test Meal: A solid-liquid meal consisting of a pancake (570 kcal) labeled with 500 µCi of 99mTc-sulfur colloid and 500 ml of 10% dextrose containing 80 µCi of 111In-DTPA.
-
Imaging: Subjects were positioned in a sitting position, and gastric emptying was assessed using a dual-headed gamma camera.
-
Data Acquisition: Images were acquired continuously to determine the rate of solid and liquid emptying from the stomach.
Blood Sampling and Analysis
-
Sample Collection: Blood samples were collected at regular intervals post-meal.
-
Analytes: Plasma cholecystokinin (CCK) and pancreatic polypeptide (PP) levels were measured.
-
Assay: A specific radioimmunoassay (RIA) was used for hormone quantification.
Caption: Experimental workflow for the clinical trial of this compound.
Conclusion
The available data demonstrates that this compound is a potent CCK-A receptor antagonist with gastrokinetic properties, specifically accelerating the gastric emptying of solids. While the development of this compound was discontinued, the findings from its clinical investigation continue to contribute to the understanding of the role of CCK in gastrointestinal physiology. The protocols and data presented here serve as a valuable reference for researchers exploring CCK-A receptor antagonism and the development of novel prokinetic agents.
References
Application Notes and Protocols for Studying Satiety Signaling Pathways with SR 27897
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR 27897, a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor, for the investigation of satiety signaling pathways. The following sections detail the mechanism of action of SR 27897, present key quantitative data, and provide detailed experimental protocols for in vivo studies.
Introduction to SR 27897 and Satiety Signaling
Satiety, the feeling of fullness and loss of appetite after eating, is a complex process regulated by a network of hormonal and neural signals originating from the gastrointestinal (GI) tract and integrated within the central nervous system (CNS). Cholecystokinin (CCK) is a key gut hormone released from the duodenum and jejunum in response to the presence of fats and proteins. CCK plays a crucial role in short-term satiety by activating CCK1 receptors on vagal afferent neurons, which in turn transmit signals to the nucleus of the solitary tract (NTS) in the brainstem. This initiates a cascade of neural events that ultimately lead to the cessation of food intake.
SR 27897 is a valuable pharmacological tool for elucidating the precise role of the CCK1 receptor in these satiety pathways. As a selective antagonist, it allows researchers to block the effects of endogenous and exogenous CCK, thereby enabling the study of the physiological and behavioral consequences of CCK1 receptor signaling blockade. Dysregulation of the CCK system has been implicated in obesity and eating disorders, making SR 27897 a relevant compound for preclinical drug development in these areas.
Quantitative Data for SR 27897
The following tables summarize the key in vitro and in vivo quantitative data for SR 27897, facilitating experimental design and data comparison.
Table 1: In Vitro Binding Affinity and Potency of SR 27897
| Parameter | Value | Species/System | Reference |
| Ki (CCK1 Receptor) | 0.2 nM | Guinea Pig Pancreas | [1] |
| EC50 (CCK1 Receptor) | 6 nM | - | |
| EC50 (CCK2 Receptor) | 200 nM | - | |
| Selectivity (CCK1 vs. CCK2) | >33-fold | - |
Table 2: In Vivo Efficacy of SR 27897 in Behavioral Models
| Experiment | Effective Dose (ED50) of SR 27897 | Species | Effect | Reference |
| Antagonism of CCK-induced Hypophagia | 0.003 mg/kg (i.p.) | Rat | Reversal of CCK-induced reduction in food intake | Sanofi Internal Data |
| Antagonism of CCK-induced Hypolocomotion | 0.002 mg/kg (i.p.) | Rat | Reversal of CCK-induced reduction in movement | Sanofi Internal Data |
| Increase in Food Intake | - | Rat | Causes an increase in food intake |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in CCK-mediated satiety and provide a visual representation of the experimental workflows for studying these pathways with SR 27897.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of SR 27897 in satiety signaling.
Protocol 1: CCK-Induced Hypophagia in Rats
This protocol is designed to assess the ability of SR 27897 to antagonize the satiety-inducing effects of exogenously administered CCK.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
SR 27897 (Tocris, Cat. No. 2190)
-
Cholecystokinin Octapeptide (CCK-8), sulfated (e.g., Sigma-Aldrich, C2175)
-
Vehicle for SR 27897 (e.g., 10% DMSO, 10% Tween 80, 80% sterile saline)
-
Sterile saline (0.9% NaCl)
-
Standard rat chow or a palatable liquid diet
-
Metabolic cages with food intake monitoring systems
Procedure:
-
Animal Habituation: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment and handling. Habituate them to intraperitoneal (i.p.) injections with saline for 2-3 days prior to the experiment.
-
Fasting: Food deprive the rats for 12-18 hours overnight with free access to water.
-
Drug Preparation:
-
Prepare a stock solution of SR 27897 in the vehicle.
-
Prepare a stock solution of CCK-8 in sterile saline.
-
On the day of the experiment, dilute the stock solutions to the final desired concentrations.
-
-
Drug Administration:
-
Administer SR 27897 (e.g., 0.01, 0.1, 1 mg/kg, i.p.) or vehicle 30 minutes before the administration of CCK-8.
-
Administer CCK-8 (e.g., 1, 3, 10 µg/kg, i.p.) or saline.
-
-
Food Presentation and Measurement:
-
Immediately after the CCK-8 or saline injection, provide the rats with a pre-weighed amount of food.
-
Measure cumulative food intake at 30, 60, and 120 minutes post-food presentation.
-
Expected Outcome: CCK-8 administration should significantly reduce food intake compared to the saline control group. Pre-treatment with SR 27897 is expected to dose-dependently reverse the hypophagic effect of CCK-8.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
This protocol details the procedure for measuring dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation, in response to CCK and its blockade by SR 27897.
Materials:
-
Rats prepared as in Protocol 1
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Dopamine standards
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8 mm, DV: -6.5 mm from bregma).
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
-
Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 2-hour equilibration period.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer SR 27897 or vehicle, followed by CCK-8 or saline, as described in Protocol 1.
-
Continue to collect dialysate samples for at least 2 hours post-drug administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to verify the correct placement of the microdialysis probe.
-
Expected Outcome: CCK-8 administration may modulate dopamine levels in the nucleus accumbens. SR 27897 is expected to block these CCK-induced changes, providing insight into the role of CCK1 receptors in modulating the mesolimbic dopamine system.
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation Mapping
This protocol is used to identify brain regions activated by CCK-induced satiety and to determine if this activation is blocked by SR 27897. c-Fos is an immediate-early gene product and a marker of neuronal activation.
Materials:
-
Rats treated as in Protocol 1
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Primary antibody against c-Fos (e.g., rabbit anti-c-Fos)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Microscope and image analysis software
Procedure:
-
Perfusion and Brain Extraction:
-
90 minutes after the final drug injection (CCK-8 or saline), deeply anesthetize the rats and perfuse transcardially with saline followed by 4% PFA.
-
Extract the brains and post-fix them in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
-
Brain Sectioning:
-
Section the brains coronally (e.g., at 40 µm) on a cryostat, focusing on the NTS, PVN, and CeA.
-
-
Immunohistochemistry:
-
Rinse sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.
-
Incubate with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash in PBS and incubate with the ABC reagent for 1 hour.
-
Visualize the c-Fos positive cells by reacting with DAB.
-
-
Microscopy and Quantification:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Examine the sections under a light microscope.
-
Quantify the number of c-Fos-positive nuclei in the brain regions of interest using image analysis software.
-
Expected Outcome: CCK-8 administration is expected to increase the number of c-Fos-positive neurons in the NTS, PVN, and CeA compared to saline-treated controls. Pre-treatment with SR 27897 should attenuate or block this CCK-induced c-Fos expression, confirming the involvement of CCK1 receptors in the activation of these specific neuronal populations.
References
Application of Lintitript in Pancreatic Cancer Research: A Potential Therapeutic Avenue
Introduction
Lintitript (formerly SR 27897) is a potent and selective antagonist of the cholecystokinin (B1591339) A receptor (CCK-A). While its development was halted in the early 2000s, the scientific rationale for its investigation in pancreatic cancer remains compelling. This is due to the significant role of the cholecystokinin (CCK) signaling pathway in the growth and progression of pancreatic ductal adenocarcinoma (PDAC). CCK receptors, particularly the CCK-A subtype, are frequently overexpressed in pancreatic cancer cells and their precursor lesions, known as pancreatic intraepithelial neoplasias (PanINs).[1][2][3] The binding of CCK to these receptors has been shown to stimulate tumor growth and contribute to the dense, fibrous stroma that is a hallmark of pancreatic cancer and a major barrier to treatment.[1][3]
These application notes provide a framework for researchers interested in exploring the potential of this compound as a therapeutic agent in pancreatic cancer. The included protocols are based on established methodologies for studying CCK receptor antagonists in pancreatic cancer models.
Mechanism of Action
This compound is a selective antagonist for the CCK-A receptor. In the context of pancreatic cancer, its proposed mechanism of action is the blockade of CCK-induced signaling pathways that promote cancer cell proliferation and the fibrotic tumor microenvironment. The CCK-A receptor is a G protein-coupled receptor that, upon activation by CCK, can initiate several downstream signaling cascades, including the activation of phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the PI3K/Akt pathway. By inhibiting the initial step of CCK binding, this compound has the potential to attenuate these pro-survival and pro-proliferative signals. Furthermore, CCK receptors are also found on pancreatic stellate cells, which are key contributors to the desmoplastic reaction. Antagonism of these receptors may therefore also serve to modulate the tumor stroma, potentially enhancing the delivery and efficacy of other chemotherapeutic agents.
Data from Preclinical Studies with CCK Receptor Antagonists
While specific data on this compound in pancreatic cancer is not publicly available, studies with other CCK receptor antagonists, such as proglumide (B1679172) (a non-selective CCK-A/B antagonist), have demonstrated promising preclinical activity.
| Experimental Model | Antagonist | Key Findings | Reference |
| Pdx1-Cre/LSL-KrasG12D Transgenic Mice | Proglumide | Halted progression of PanIN lesions and reduced fibrosis. | |
| Syngeneic Mouse Model (mT3-2D cells) | Proglumide | Slowed tumor growth to a similar extent as gemcitabine. | |
| Syngeneic Mouse Models (Panc02 and mT3-2D) | CCK Receptor Antagonists | In combination with immune checkpoint blockade, significantly increased survival and reduced tumor size. | |
| Orthotopic PDAC Mouse Model | Proglumide | Reduced stromal collagen and enhanced nanoparticle delivery to the tumor. | |
| Human Pancreatic Cancer Cell Lines (e.g., PANC-1) | CCK-B Receptor Antagonist (L-365,260) | Inhibited CCK-induced cell growth. |
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound in pancreatic cancer research.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, which are known to express CCK receptors)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CCK-8 (octapeptide of cholecystokinin)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well plates
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Following pretreatment with this compound, stimulate the cells with a pro-proliferative concentration of CCK-8 (e.g., 10 nM). Include control groups with no treatment, CCK-8 alone, and this compound alone.
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on CCK-induced signaling pathways in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
This compound
-
CCK-8
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate pancreatic cancer cells and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with CCK-8 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Protocol 3: In Vivo Tumor Growth Study in a Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on pancreatic tumor growth.
Materials:
-
Athymic nude mice
-
Human pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily at a predetermined dose. The control group will receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers and fibrosis).
Visualizations
Caption: Proposed mechanism of action of this compound in pancreatic cancer cells.
Caption: Experimental workflow for the in vitro cell proliferation assay.
References
- 1. Cholecystokinin and pancreatic cancer: the chicken or the egg? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-A receptor messenger RNA expression in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Assessing Lintitript Efficacy on Appetite Suppression
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Lintitript (SR 27897) is a selective and potent antagonist of the cholecystokinin (B1591339) type A (CCK-A) receptor.[1] Cholecystokinin (CCK) is a crucial gut peptide hormone released from intestinal I-cells in response to the presence of fats and proteins in the duodenum.[2][3] Upon release, CCK binds to CCK-A receptors on vagal afferent neurons, which transmit satiety signals to the nucleus of the solitary tract (NTS) in the brainstem, ultimately leading to a reduction in food intake.[2]
Given that this compound antagonizes this primary satiety pathway, its expected effect would be a delay in reaching fullness and a potential increase in food consumption.[1] However, the comprehensive assessment of any pharmacological agent requires rigorous testing of its actual effects, which may sometimes be counterintuitive. For instance, this compound has been shown to accelerate the gastric emptying of solids, a physiological effect that could also influence appetite regulation.[4]
These application notes provide a detailed set of protocols for researchers to systematically evaluate the true impact of this compound on appetite, food intake, and related physiological parameters in both preclinical and clinical settings. The described methodologies will enable a robust assessment of this compound's potential, if any, for appetite suppression.
2.0 this compound's Mechanism of Action in Appetite Signaling
The following diagram illustrates the CCK-mediated satiety signaling pathway and the site of action for this compound.
Caption: CCK satiety pathway and this compound's antagonistic action on the CCK-A receptor.
Part 1: Preclinical Assessment Protocols (Rodent Models)
Preclinical models are essential for determining the initial efficacy and safety profile of this compound. Rodent models are well-established for studying feeding behavior.[5]
Caption: General experimental workflow for a preclinical study of this compound.
Protocol 1.1: Chronic Food Intake and Body Weight Monitoring
Objective: To determine the long-term effect of this compound on total caloric intake and body weight in rodents.
Methodology:
-
Animals: Use adult male or female rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice), singly housed to allow for accurate food intake measurement.[6]
-
Acclimatization: Allow animals to acclimate to individual housing and handling for at least one week before the study begins.
-
Baseline: Measure and record individual daily food intake and body weight for 3-5 days to establish a stable baseline.
-
Randomization: Assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight to ensure even distribution.
-
Administration: Administer this compound or vehicle daily (e.g., via oral gavage) at the same time each day, typically 30-60 minutes before the dark cycle begins (the primary feeding period for rodents).
-
Measurements:
-
Data Analysis: Calculate the average daily food intake (grams and kcal) and the change in body weight from baseline for each group.
Table 1: Sample Data Presentation for Chronic Food Intake
| Treatment Group | N | Average Daily Food Intake (g) | Average Daily Caloric Intake (kcal) | Total Body Weight Change (g) |
| Vehicle Control | 10 | 22.5 ± 1.2 | 87.8 ± 4.7 | +15.2 ± 2.1 |
| This compound (10 mg/kg) | 10 | 21.9 ± 1.5 | 85.4 ± 5.9 | +14.8 ± 2.5 |
| This compound (30 mg/kg) | 10 | 22.8 ± 1.3 | 89.0 ± 5.1 | +16.1 ± 2.3 |
| Data are presented as Mean ± SEM. |
Protocol 1.2: Meal Pattern Analysis
Objective: To dissect the behavioral components of food intake by analyzing meal patterns.
Methodology:
-
Apparatus: House animals in automated metabolic cages that continuously monitor food and water intake.[6][7] These systems record the time, duration, and amount of each feeding bout.
-
Procedure: Follow the same acclimatization, baseline, randomization, and administration procedure as in Protocol 1.1.
-
Data Definition: Define a "meal" based on criteria such as a minimum intake amount and a maximum inter-bout interval (e.g., a meal consists of bouts of at least 0.2g, separated by no more than 10 minutes).
-
Data Analysis: Quantify and compare the following parameters between groups:
-
Meal Size (g): The average amount of food consumed per meal.
-
Meal Frequency: The number of meals initiated per 24-hour period.
-
Meal Duration (min): The average time spent eating during a meal.
-
Inter-Meal Interval (min): The average time between the end of one meal and the start of the next.
-
Table 2: Sample Data Presentation for Meal Pattern Analysis
| Treatment Group | Meal Size (g) | Meal Frequency (#/24h) | Meal Duration (min) | Inter-Meal Interval (min) |
| Vehicle Control | 2.1 ± 0.2 | 10.7 ± 0.8 | 12.5 ± 1.1 | 135 ± 15 |
| This compound (30 mg/kg) | 2.3 ± 0.3 | 10.0 ± 0.9 | 13.1 ± 1.4 | 148 ± 18 |
| Data are presented as Mean ± SEM. |
Protocol 1.3: Appetite-Regulating Hormone Profiling
Objective: To measure the effect of this compound on key circulating hormones involved in appetite control.
Methodology:
-
Study Design: Use a separate cohort of animals for this acute study to avoid confounding effects from chronic dosing.
-
Procedure:
-
Fast animals overnight (approx. 12-16 hours) with free access to water.
-
Administer a single dose of this compound or vehicle.
-
At a specified time point post-administration (e.g., 60 minutes), collect blood samples. For terminal samples, anesthesia followed by cardiac puncture is common.
-
-
Sample Processing: Collect blood into EDTA-treated tubes containing protease inhibitors (e.g., aprotinin (B3435010) for GLP-1, Pefabloc for ghrelin). Centrifuge at 4°C to separate plasma and store at -80°C until analysis.[9]
-
Hormone Analysis: Quantify plasma concentrations of total ghrelin, active GLP-1, leptin, and CCK using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.[9][10]
Table 3: Sample Data for Fasting Hormone Levels
| Treatment Group | Ghrelin (pg/mL) | Active GLP-1 (pM) | Leptin (ng/mL) | CCK (pM) |
| Vehicle Control | 850 ± 75 | 5.2 ± 0.6 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| This compound (30 mg/kg) | 875 ± 82 | 4.9 ± 0.5 | 3.3 ± 0.5 | 15.6 ± 2.1* |
| Data are presented as Mean ± SEM. Note: CCK is expected to rise due to receptor blockade feedback. |
Part 2: Clinical Assessment Protocols (Human Trials)
Clinical trials are required to assess the effects of this compound on subjective appetite and actual food consumption in humans. A randomized, double-blind, placebo-controlled, crossover design is optimal for these studies.
Caption: Workflow for a crossover clinical trial assessing this compound.
Protocol 2.1: Subjective Appetite Assessment using Visual Analog Scales (VAS)
Objective: To quantify subjective feelings of hunger, fullness, desire to eat, and prospective food consumption.[11]
Methodology:
-
Tool: Use 100-mm Visual Analog Scales (VAS) anchored with extreme statements at each end (e.g., "I am not hungry at all" to "I have never been more hungry").[12][13]
-
Questions: Standard questions include:
-
How hungry do you feel?
-
How full do you feel?
-
How strong is your desire to eat?
-
How much do you think you could eat?
-
-
Procedure:
-
Participants arrive at the clinic in the morning after an overnight fast.
-
A baseline VAS assessment is completed (t=-15 min).
-
This compound or placebo is administered (t=0 min).
-
VAS assessments are repeated at regular intervals (e.g., every 15-30 minutes).
-
A standardized breakfast may be provided at a set time (e.g., t=60 min), with VAS assessments continuing post-meal.
-
-
Data Analysis: Measure the distance (in mm) from the left anchor for each scale at each time point. The primary endpoint is often the Area Under the Curve (AUC) for the VAS scores, which can be compared between the this compound and placebo conditions.
Table 4: Sample Data Presentation for VAS (Area Under the Curve)
| VAS Question | Placebo (AUC in mm * min) | This compound (15 mg) (AUC in mm * min) | p-value |
| Hunger | 15,500 ± 1,200 | 16,100 ± 1,350 | >0.05 |
| Fullness | 8,900 ± 950 | 8,100 ± 990 | >0.05 |
| Desire to Eat | 14,800 ± 1,100 | 15,300 ± 1,280 | >0.05 |
| Data are presented as Mean ± SEM. |
Protocol 2.2: Caloric Intake Measurement from a Test Meal
Objective: To objectively measure the effect of this compound on energy intake in a controlled environment.
Methodology:
-
Study Design: This protocol is typically integrated with Protocol 2.1.
-
Procedure:
-
Following a fasting period and administration of this compound or placebo, present participants with an ad libitum test meal at a fixed time (e.g., 2-3 hours post-dose).
-
The meal should be of a standardized composition and presented in excess of what a participant is expected to consume.
-
Instruct participants to eat until they are comfortably full.
-
-
Measurement: Covertly weigh the food items before and after the meal to determine the exact amount consumed in grams.
-
Data Analysis: Convert the grams of food consumed into total caloric intake (kcal) and macronutrient intake (g of protein, fat, carbohydrate) using nutrition analysis software. Compare the intake between the this compound and placebo conditions.[14]
Table 5: Sample Data Presentation for Ad Libitum Test Meal Intake
| Parameter | Placebo | This compound (15 mg) | p-value |
| Total Energy Intake (kcal) | 850 ± 75 | 910 ± 82 | >0.05 |
| Fat Intake (g) | 40.1 ± 5.1 | 43.5 ± 5.8 | >0.05 |
| Carbohydrate Intake (g) | 89.2 ± 9.3 | 95.0 ± 10.1 | >0.05 |
| Protein Intake (g) | 31.5 ± 4.0 | 33.8 ± 4.5 | >0.05 |
| Data are presented as Mean ± SEM. |
Protocol 2.3: Hormonal Response to a Standardized Meal
Objective: To assess the impact of this compound on the postprandial release of key gut hormones.
Methodology:
-
Study Design: This protocol is also integrated with the test day procedures.
-
Procedure:
-
Insert an intravenous (IV) catheter upon the participant's arrival for repeated blood sampling.
-
Collect a baseline fasting blood sample (t=-15, t=0 min).
-
Administer this compound or placebo.
-
Provide a standardized meal of fixed caloric and macronutrient content (not ad libitum).
-
Collect blood samples at regular intervals post-meal (e.g., t=15, 30, 60, 90, 120 minutes).
-
-
Sample Processing and Analysis: Process plasma as described in Protocol 1.3. Analyze for hormones such as GLP-1, ghrelin, PYY, and CCK.[9][15]
-
Data Analysis: Calculate the postprandial AUC for each hormone and compare between treatment conditions.
Table 6: Sample Data for Postprandial Hormone Response (AUC)
| Hormone | Placebo (AUC) | This compound (15 mg) (AUC) | p-value |
| GLP-1 (pM * min) | 650 ± 80 | 620 ± 75 | >0.05 |
| Ghrelin (pg/mL * min) | -15,000 ± 2,100 | -14,500 ± 2,300 | >0.05 |
| CCK (pM * min) | 450 ± 60 | 2,500 ± 310 | <0.001 |
| Data are presented as Mean ± SEM. Ghrelin shows AUC of suppression from baseline. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel Pharmaceuticals in Appetite Regulation: Exploring emerging gut peptides and their pharmacological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pharmaceuticals in Appetite Regulation: Exploring emerging gut peptides and their pharmacological prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a new CCK-A receptor antagonist, on gastric emptying of a solid-liquid meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Apparatus to Analyze Meal-Related Ingestive Behaviors in Rats Fed a Complex Multi-Food Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 67.20.83.195 [67.20.83.195]
- 8. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Six-month changes in ghrelin and glucagon-like peptide-1 with weight loss are unrelated to long-term weight regain in obese older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. cambridge.org [cambridge.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Quantification of selected adipokines (GIP, GLP-1, ghrelin, leptin, PP and PYY) in plasma using MSD U-PLEX Assay â Vitas Analytical Services [vitas.no]
Application Notes and Protocols for SR 27897 in CCK-A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 27897 is a potent, selective, and non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the CCK-A receptor. Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating various gastrointestinal functions, including pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[2][3][4] The CCK-A receptor, a G protein-coupled receptor (GPCR), is the primary mediator of these effects in peripheral tissues.[5][6] These application notes provide a comprehensive overview of SR 27897, including its binding characteristics, relevant signaling pathways, and detailed protocols for its use in key in vitro and in vivo experimental models.
Data Presentation
Table 1: Binding Affinity and Selectivity of SR 27897
| Parameter | Receptor | Species | Tissue/System | Value | Reference |
| Ki | CCK-A | Rat | Pancreatic Membranes | 0.2 nM | [1] |
| EC50 | CCK-A | - | - | 6 nM | [7] |
| EC50 | CCK-B | - | - | 200 nM | [7] |
| Selectivity (EC50 Ratio CCK-B/CCK-A) | - | - | - | >33-fold | [7] |
| Selectivity (IC50 Ratio CCK-B/CCK-A) | - | Rat | - | 800 | [1] |
Table 2: In Vitro and In Vivo Potency of SR 27897
| Assay | Species | Parameter | Value | Reference |
| Amylase Release (in vitro) | Rat (Pancreatic Acini) | pA2 | 7.50 | [1] |
| Gallbladder Contraction (in vitro) | Guinea Pig | pA2 | 9.57 | [1] |
| CCK-induced Amylase Secretion (in vivo) | - | Dose for complete reversal | 1 mg/kg (i.v.) | [1] |
| CCK-induced Inhibition of Gastric Emptying (in vivo) | Mouse | ED50 | 3 µg/kg (p.o.) | [1] |
| CCK-induced Gallbladder Emptying (in vivo) | Mouse | ED50 | 72 µg/kg (p.o.) | [1] |
| Egg Yolk-induced Gallbladder Emptying (in vivo) | Mouse | ED50 | 27 µg/kg (p.o.) | [1] |
Signaling Pathways
The CCK-A receptor is known to couple to multiple G proteins, primarily Gq and Gs, to initiate downstream signaling cascades.[5][6][8] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). SR 27897, as a competitive antagonist, blocks the binding of CCK to the CCK-A receptor, thereby inhibiting these downstream signaling events.
Figure 1: CCK-A Receptor Signaling Pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the function of the CCK-A receptor using SR 27897.
Figure 2: General Experimental Workflow.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SR 27897 for the CCK-A receptor.
Materials:
-
Rat pancreatic membranes (source of CCK-A receptors)
-
[3H]-SR 27897 or other suitable radiolabeled CCK-A receptor antagonist
-
Unlabeled SR 27897
-
CCK-8 (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the experiment, thaw the membranes and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled CCK-8 (e.g., 1 µM) for non-specific binding.
-
50 µL of various concentrations of unlabeled SR 27897 (for competition curve).
-
50 µL of radiolabeled ligand (e.g., [3H]-SR 27897) at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled SR 27897 to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Amylase Release from Pancreatic Acini
Objective: To determine the functional antagonist potency (pA2) of SR 27897 by measuring its ability to inhibit CCK-8-stimulated amylase release from isolated rat pancreatic acini.
Materials:
-
Freshly isolated rat pancreatic acini
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.1% BSA, 0.01% soybean trypsin inhibitor, and 10 mM HEPES, gassed with 95% O2/5% CO2.
-
CCK-8
-
SR 27897
-
Amylase substrate (e.g., Phadebas tablets)
-
Spectrophotometer
Procedure:
-
Acinar Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.
-
Pre-incubation: Pre-incubate aliquots of the acinar suspension with various concentrations of SR 27897 or vehicle for 15 minutes at 37°C.
-
Stimulation: Add various concentrations of CCK-8 to the acini and incubate for an additional 30 minutes at 37°C.[9]
-
Sample Collection: Centrifuge the acini suspension to separate the supernatant (containing released amylase) from the cell pellet.
-
Amylase Assay: Measure the amylase activity in the supernatant and the total amylase activity (in sonicated cell pellets) using a suitable amylase assay kit.
-
Data Analysis: Express amylase release as a percentage of the total cellular amylase. Plot the concentration-response curves for CCK-8 in the absence and presence of different concentrations of SR 27897. Perform a Schild analysis to determine the pA2 value of SR 27897.
Protocol 3: In Vivo Gastric Emptying in Mice (Charcoal Meal Assay)
Objective: To evaluate the effect of SR 27897 on CCK-8-induced inhibition of gastric emptying.
Materials:
-
Mice (fasted for 6-18 hours with free access to water)[2][10]
-
CCK-8
-
SR 27897 (dissolved in a suitable vehicle)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)[11]
-
Atropine (as a positive control for delayed gastric emptying, optional)
Procedure:
-
Animal Preparation: Fast mice overnight (e.g., 18 hours) but allow free access to water.
-
Drug Administration: Administer SR 27897 (e.g., 3 µg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
CCK-8 Administration: After a set time (e.g., 30 minutes), administer CCK-8 (e.g., 10 µg/kg, i.p.) to induce a delay in gastric emptying.
-
Charcoal Meal Administration: 15 minutes after CCK-8 administration, administer the charcoal meal orally (e.g., 0.2 mL per mouse).
-
Dissection: After a fixed time (e.g., 20 minutes), euthanize the mice by cervical dislocation.[2][10]
-
Measurement: Carefully dissect the stomach and the entire small intestine. Measure the distance traveled by the charcoal front from the pylorus and the total length of the small intestine.
-
Data Analysis: Calculate the gastric emptying as the percentage of the small intestine traversed by the charcoal meal. Compare the results between the different treatment groups.
Protocol 4: Feeding Behavior Study in Rats
Objective: To investigate the role of CCK-A receptors in satiety by observing the effect of SR 27897 on food intake.
Materials:
-
Rats (individually housed)
-
Standard rat chow
-
SR 27897 (dissolved in a suitable vehicle)
-
Apparatus for monitoring food intake (e.g., metabolic cages or manual measurement)
Procedure:
-
Acclimatization: Acclimate the rats to the experimental conditions and the feeding schedule.
-
Fasting: Food-deprive the rats for a specific period (e.g., 17-20 hours) to ensure a consistent baseline of feeding.[12]
-
Drug Administration: Administer SR 27897 or vehicle (i.p. or p.o.) at the desired dose.
-
Food Presentation: At a set time after drug administration, present a pre-weighed amount of food to the rats.
-
Measurement of Food Intake: Measure the amount of food consumed at various time points (e.g., 30, 60, 120 minutes).
-
Behavioral Observation (Optional): Observe and score the behavioral satiety sequence (BSS), which includes the cessation of eating, followed by grooming and then resting, to assess the quality of satiety.[12]
-
Data Analysis: Compare the cumulative food intake and the latency to the first meal between the SR 27897-treated and vehicle-treated groups. Analyze the BSS scores if applicable.
Conclusion
SR 27897 is a powerful and selective tool for elucidating the multifaceted functions of the CCK-A receptor. The data and protocols presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of CCK-A receptors in health and disease, and for the development of novel therapeutics targeting this important receptor.
References
- 1. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin and gallbladder contraction: effect of CCK infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amylase secretion by isolated pancreatic acini after acute cholecystokinin treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor [repository.cam.ac.uk]
- 6. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity | PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. scielo.br [scielo.br]
Application Note: High-Throughput Analysis of Lintitript in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lintitript in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound concentrations for pharmacokinetic studies and clinical trial monitoring. The methodology utilizes solid-phase extraction (SPE) for sample cleanup and a triple quadrupole mass spectrometer for detection, ensuring high selectivity and sensitivity.
Introduction
This compound (SR 27897) is a potent and selective non-peptide cholecystokinin (B1591339) A (CCK-A) receptor antagonist.[1][2][3] Although its development for appetite disorders was halted, its utility in research for understanding the role of the CCK-A receptor in various physiological processes remains.[3] Accurate determination of its plasma concentration is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of this compound in human plasma. While a specific validated method for this compound is not publicly available, this protocol is based on established methodologies for other small molecule drugs in plasma.[4]
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥99%)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Automated liquid handler (optional, for high-throughput)
-
Nitrogen evaporator
-
Centrifuge
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving 10 mg of this compound and this compound-d4 in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare by serial dilution of the primary stock solutions with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) standards.
Analytical Protocol
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of this compound-d4 internal standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 412.1 | 251.1 | 25 |
| This compound-d4 (IS) | 416.1 | 255.1 | 25 |
Method Validation Summary
The following tables summarize the typical performance characteristics of a validated bioanalytical method.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | ≤ 15% | ≤ 15% | ± 20% |
| Low QC | 0.3 | ≤ 10% | ≤ 10% | ± 15% |
| Mid QC | 5 | ≤ 10% | ≤ 10% | ± 15% |
| High QC | 80 | ≤ 10% | ≤ 10% | ± 15% |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | > 85% | 90 - 110% |
| High QC | 80 | > 85% | 90 - 110% |
Visual Protocols
Caption: Experimental workflow for this compound analysis in human plasma.
Caption: Logical relationship of the bioanalytical process.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput means for the quantification of this compound in human plasma. The protocol, including sample preparation by solid-phase extraction and analysis by tandem mass spectrometry, is suitable for supporting pharmacokinetic studies in a research or drug development setting. The provided validation parameters demonstrate the robustness and reliability of the methodology.
References
Troubleshooting & Optimization
Overcoming poor solubility of Lintitript in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Lintitript.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SR 27897, is a selective and potent antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2][3] It is a non-peptide small molecule that competitively inhibits the binding of cholecystokinin (CCK) to the CCK-A receptor.[4] The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this interaction, this compound antagonizes the physiological effects of CCK.[1]
Q2: Why is this compound considered to be poorly soluble in aqueous solutions?
This compound is a solid organic molecule with a molecular weight of 411.86 g/mol and a chemical formula of C₂₀H₁₄ClN₃O₃S. Its structure contains multiple aromatic rings, which contribute to its lipophilic nature and result in poor water solubility. While a predicted water solubility is 0.00856 mg/mL, practical laboratory experience often reveals challenges in achieving desired concentrations in aqueous buffers without precipitation.
Q3: What are the recommended starting solvents for preparing this compound stock solutions?
For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (242.80 mM), though it may require sonication to fully dissolve. It is important to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can impact solubility.
Q4: What are common issues encountered when diluting this compound stock solutions into aqueous buffers?
The most common issue is precipitation of the compound. This occurs when the concentration of the organic co-solvent (like DMSO) is diluted in the aqueous buffer, and the final concentration of this compound exceeds its solubility limit in the resulting solution. This can lead to inaccurate and inconsistent results in biological assays.
Troubleshooting Guide
Problem: My this compound solution is cloudy or shows visible precipitate after dilution in an aqueous buffer.
This indicates that the solubility of this compound has been exceeded. Here are several strategies to address this issue:
Solution 1: pH Adjustment
This compound contains a carboxylic acid group, which can be deprotonated at higher pH values, increasing its polarity and aqueous solubility.
-
Recommendation: Adjust the pH of your aqueous buffer. For weakly acidic compounds like this compound, increasing the pH above its pKa can significantly enhance solubility.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Table 1: Effect of pH on this compound Solubility (Hypothetical Data)
| pH | Aqueous Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 20 |
| 7.4 | 50 |
| 8.0 | 150 |
Solution 2: Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.
-
Recommendation: Introduce a biocompatible co-solvent into your final aqueous solution. Common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG).
-
Caution: The final concentration of the co-solvent should be tested for its effects on the biological assay to rule out any artifacts.
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4) (Hypothetical Data)
| Co-solvent (v/v %) | Aqueous Solubility (µg/mL) |
| 0.5% DMSO (Control) | 50 |
| 5% Ethanol | 100 |
| 10% Ethanol | 250 |
| 5% PEG 400 | 120 |
| 10% PEG 400 | 300 |
Solution 3: Use of Surfactants
Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.
-
Recommendation: Add a small amount of a non-ionic surfactant to your buffer.
-
Caution: Surfactants can interfere with some biological assays. It is crucial to run appropriate vehicle controls.
Table 3: Effect of Surfactants on this compound Solubility in PBS (pH 7.4) (Hypothetical Data)
| Surfactant (w/v %) | Aqueous Solubility (µg/mL) |
| None (Control) | 50 |
| 0.01% Tween-80 | 150 |
| 0.05% Tween-80 | 400 |
| 0.01% Pluronic F-68 | 120 |
| 0.05% Pluronic F-68 | 350 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no solid particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -80°C.
Protocol 2: General Method for Enhancing this compound Solubility using a Co-solvent
-
Prepare your aqueous buffer (e.g., PBS, TRIS) at the desired pH.
-
Add the desired volume of a co-solvent (e.g., PEG 400) to the buffer to achieve the target final concentration (e.g., 10% v/v).
-
Vortex the buffer/co-solvent mixture thoroughly.
-
Serially dilute the high-concentration this compound stock solution (in DMSO) into the buffer/co-solvent mixture to reach the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions.
-
Vortex the final solution immediately after adding the this compound stock.
-
Visually inspect for any signs of precipitation before use.
Visualizations
Signaling Pathway
Caption: CCK1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
References
SR 27897 stability and storage conditions
This technical support center provides essential information on the stability and storage of SR 27897, a potent and selective CCK1 receptor antagonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of SR 27897?
There are differing recommendations for the storage of solid SR 27897. To ensure maximum stability, it is best to adhere to the more conservative recommendation.
| Storage Condition | Recommendation | Duration |
| Long-term Storage | Store desiccated at -20°C. | Up to several years |
| Short-term Storage | Store at +4°C.[1] | Up to 12 months |
For optimal long-term stability, storing the solid compound in a desiccator at -20°C is the recommended practice.[2] For routine use, short-term storage at +4°C is acceptable. Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: What is the recommended solvent for preparing SR 27897 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for SR 27897. It is soluble in DMSO up to 50 mM.
Q3: How should I store SR 27897 stock solutions?
For maximum stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, follow these guidelines:
| Storage Condition | Recommendation | Duration |
| Working Solutions | Prepare fresh on the day of use. | N/A |
| Stock Solutions | Aliquot and store at -20°C. | Up to 1 month |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to store stock solutions in small, single-use aliquots.
Q4: Is SR 27897 sensitive to light or air?
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide addresses common issues that may be related to the stability and storage of SR 27897.
Issue 1: Loss of Compound Activity or Inconsistent Results
A gradual or sudden loss of the expected biological activity of SR 27897 can be a primary indicator of degradation.
Logical Flow for Troubleshooting Compound Inactivity
References
Technical Support Center: Troubleshooting Lintitript's Off-Target Effects
A Note on the Name: The name "Lintitript" refers to a discontinued (B1498344) pharmaceutical compound (SR 27897), which was investigated as a CCK-A receptor antagonist.[1][2] For the purposes of this guide, and to address common challenges in contemporary research, "this compound" will be used to describe a fictional kinase inhibitor designed to target the LOKI1 (Leucine-rich repeat Optimized Kinase Inhibitor) kinase. The troubleshooting principles and methodologies outlined here are broadly applicable to researchers working with kinase inhibitors.
This guide provides answers to frequently asked questions and detailed protocols to help researchers identify, understand, and mitigate potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of LOKI1. Is this an off-target effect?
A1: It is possible. While high concentrations of any compound can induce toxicity, cytotoxicity observed at or near the effective concentration for your primary target may indicate off-target effects.[3] Many kinase inhibitors can interact with multiple kinases, some of which may be essential for cell survival.[3][4]
To investigate this, you should:
-
Perform a careful dose-response analysis: Determine the IC50 for LOKI1 inhibition and the CC50 (cytotoxic concentration 50%) in your cell line. A small window between the IC50 and CC50 suggests potential off-target toxicity.
-
Use a structurally unrelated LOKI1 inhibitor: If another LOKI1 inhibitor with a different chemical scaffold does not produce the same level of toxicity at an equivalent inhibitory concentration, the cytotoxicity observed with this compound is likely due to off-target effects.
-
Analyze markers of apoptosis: Use techniques like Annexin V staining or Western blotting for cleaved caspase-3 to determine if the observed cell death is programmed.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of LOKI1. How can I determine if this is due to this compound hitting other targets?
A2: This is a classic sign of a potential off-target effect. The observed phenotype could be the result of this compound inhibiting another kinase or even activating a compensatory signaling pathway.
Here are the recommended steps to troubleshoot this issue:
-
Validate with a genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out LOKI1. If the phenotype from the genetic knockdown does not match the phenotype from this compound treatment, it strongly suggests an off-target mechanism.
-
Perform a kinase profile: Screen this compound against a broad panel of kinases to identify other potential targets. This can provide a direct map of its selectivity.
-
Conduct a rescue experiment: If possible, transfect your cells with a drug-resistant mutant of LOKI1. If this mutant fails to rescue the phenotype caused by this compound, the effect is likely off-target.
A3: This suggests that this compound may be directly or indirectly affecting other pathways. This could be due to:
-
Direct off-target inhibition: this compound may be inhibiting a kinase in the unexpected pathway.
-
Pathway cross-talk: Inhibiting LOKI1 could lead to feedback or compensatory changes in other signaling networks.
To dissect this, you can:
-
Consult kinase profiling data: Check if any of the identified off-targets are known components of the affected pathway.
-
Use specific inhibitors for the suspected off-target pathway: See if you can replicate the effect of this compound by using a known inhibitor of the other pathway.
-
Analyze phosphorylation of downstream substrates: A Western blot can help confirm if this compound is inhibiting the activity of a suspected off-target kinase in your cells.
Quantitative Data: this compound Kinase Selectivity
The following tables summarize the inhibitory activity of this compound against its primary target LOKI1 and a selection of common off-target kinases.
Table 1: Potency of this compound Against Primary and Off-Target Kinases
| Kinase Target | IC50 (nM) | Description |
| LOKI1 | 5 | Primary Target |
| LOKI2 | 55 | Related family member |
| LOKI3 | 150 | Related family member |
| SRC | 250 | Off-target tyrosine kinase |
| FYN | 300 | Off-target (SRC family) |
| p38α | 800 | Off-target MAPK |
| JNK1 | >1000 | Low-affinity off-target |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Lower values indicate higher potency.
Table 2: Cellular Activity vs. Cytotoxicity of this compound
| Cell Line | LOKI1 Cellular IC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/IC50) |
| Cell Line A (LOKI1-dependent) | 20 | 500 | 25 |
| Cell Line B (LOKI1-independent) | >1000 | 450 | <0.5 |
A higher therapeutic index is desirable, indicating a wider window between the desired on-target effect and off-target cytotoxicity.
Experimental Protocols
Protocol 1: Western Blotting for Off-Target Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in signaling pathways that might be affected by off-target activities of this compound.
-
Cell Treatment and Lysis:
-
Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 250 nM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated protein of interest (e.g., phospho-SRC, phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Kinase Profiling Assay
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission:
-
Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
-
Assay Performance:
-
The compound is typically tested at one or two concentrations (e.g., 100 nM and 1000 nM) against a large panel of purified kinases (e.g., >400 kinases).
-
Kinase activity is measured in the presence of this compound and compared to a vehicle control. Assays are often run at a fixed ATP concentration.
-
-
Data Analysis:
-
The results are reported as the percent inhibition of each kinase at the tested concentrations.
-
Data is often visualized as a dendrogram or a selectivity score (e.g., S-score) to represent the overall selectivity of the compound.
-
Visualizations
Signaling Pathway
Caption: Intended and off-target inhibition pathways of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting unexpected experimental results.
Logical Relationships
Caption: Logical steps to differentiate on-target vs. off-target effects.
References
Optimizing SR 27897 dosage to minimize side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of SR 27897 to minimize potential side effects during preclinical experiments. The information is presented in a question-and-answer format and includes troubleshooting guides, experimental protocols, and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: What is SR 27897 and what is its mechanism of action?
SR 27897, also known as Lintitript, is a potent and highly selective, non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor, formerly known as the CCKA receptor.[1][2][3][4] It competitively binds to CCK1 receptors, blocking the endogenous ligand cholecystokinin (CCK) from exerting its effects.[5] CCK1 receptors are primarily found in the gastrointestinal (GI) system and are involved in processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[5][6][7] By blocking these receptors, SR 27897 can influence GI motility and feeding behavior. In animal models, it has been shown to increase food intake and plasma leptin levels.[4]
Q2: What are the potential side effects of SR 27897?
While specific side effect profiling for SR 27897 at various dosages is not extensively published, potential side effects can be inferred from its mechanism of action and the known effects of other CCK1 receptor antagonists. The most anticipated side effects are gastrointestinal in nature.
Based on studies with other CCK1 receptor antagonists like loxiglumide (B1675256) and proglumide, researchers should monitor for:[1][7][8]
-
Gastrointestinal distress: This may include nausea, abdominal discomfort, and changes in stool consistency (e.g., diarrhea or constipation).[1][8]
-
Altered feeding and drinking behavior: A primary effect of CCK1 receptor antagonism is the modulation of satiety, which can lead to increased food and water intake.[4]
-
Changes in gallbladder function: As CCK1 receptors mediate gallbladder contraction, their blockade might lead to impaired gallbladder emptying with prolonged use.[8]
-
Pancreatic effects: While CCK1 receptor antagonists have been studied for pancreatitis, monitoring pancreatic enzyme levels (e.g., amylase and lipase) in plasma is a prudent measure in longer-term studies.[7]
Q3: How can I start to optimize the dosage of SR 27897 in my animal model?
Dosage optimization should begin with a dose-range finding study to establish the relationship between the dose, the desired therapeutic effect, and any adverse effects. It is recommended to start with the lowest dose at which an effect has been reported in the literature and escalate from there.
A general approach involves:
-
Literature Review: Start with doses reported in previous in vivo studies (e.g., 1-100 µg/kg, orally).
-
Dose Escalation Study: Design a study with several dose groups, including a vehicle control. Doses should be spaced logarithmically initially.
-
Monitor for Efficacy and Side Effects: At each dose level, monitor for the desired biological effect (e.g., antagonism of CCK-induced inhibition of gastric emptying) and for the potential side effects listed in Q2.
-
Determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL): The MTD is the highest dose that does not cause unacceptable toxicity. The NOAEL is the highest dose at which no adverse effects are observed.
-
Select an Optimal Dose: The optimal dose for your experiments will likely be the lowest dose that achieves the desired efficacy with minimal or no side effects.
Troubleshooting Guides
Issue 1: I am observing significant weight loss or gain in my experimental animals.
-
Question: Is the weight change dose-dependent?
-
Answer: If there is a clear dose-response relationship, consider reducing the dose.
-
-
Question: Are there changes in food and water intake?
-
Answer: SR 27897 is expected to increase food intake. If you observe the opposite, it could indicate a stress response or other adverse effect. Quantify daily food and water consumption. If food intake is severely increased, ensure this is not leading to other metabolic complications.
-
-
Question: Could the vehicle be contributing to the effect?
-
Answer: Always include a vehicle-only control group to rule out effects of the vehicle.
-
Issue 2: My animals are showing signs of gastrointestinal distress (e.g., diarrhea, lethargy, abdominal cramping).
-
Question: At what dose are these signs appearing?
-
Answer: If these signs are only present at higher doses, they are likely drug-related. Lower the dose.
-
-
Question: What is the time course of these effects?
-
Answer: Note whether the effects are acute (occurring shortly after administration) or chronic (developing over time). This can help determine if the cause is direct irritation or a more systemic effect.
-
-
Question: Have you performed a gross necropsy or histopathology?
-
Answer: If signs are severe, consider humane euthanasia and examination of the GI tract for signs of irritation, inflammation, or other abnormalities.
-
Quantitative Data Summary
Below are template tables to help structure your data collection for dosage optimization studies.
Table 1: In Vivo Dose-Response Data for SR 27897
| Dose Group (mg/kg) | N | Efficacy Endpoint (unit) | Side Effect 1 (incidence) | Side Effect 2 (severity score) |
| Vehicle | 10 | |||
| Dose 1 | 10 | |||
| Dose 2 | 10 | |||
| Dose 3 | 10 |
Table 2: Summary of Preclinical Dosage Information for SR 27897 from Literature
| Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Mouse | Oral (p.o.) | 3 µg/kg | 50% antagonism of CCK-induced inhibition of gastric emptying | [1] |
| Mouse | Oral (p.o.) | 72 µg/kg | Median effective dose for inhibiting CCK-induced gallbladder emptying | [1] |
| Rat | Intravenous (i.v.) | 1 mg/kg | Complete reversal of CCK-induced amylase secretion | [1] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Gastrointestinal Side Effects in Rats
Objective: To determine the dose-response relationship of SR 27897 on gastrointestinal transit and to identify the No-Observed-Adverse-Effect-Level (NOAEL).
Materials:
-
SR 27897
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (200-250g)
-
Activated charcoal meal (10% charcoal in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate rats to housing conditions for at least 7 days.
-
Grouping: Randomly assign rats to 5 groups (n=8-10 per group): Vehicle, and four doses of SR 27897 (e.g., 0.01, 0.1, 1, and 10 mg/kg).
-
Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.
-
Dosing: Administer SR 27897 or vehicle by oral gavage.
-
Charcoal Meal: 30 minutes after drug administration, administer the activated charcoal meal (1.5 mL per rat) by oral gavage.
-
Observation: For 4 hours post-dosing, observe animals for any signs of distress, such as piloerection, lethargy, or abnormal posture.
-
Euthanasia and Measurement: 60 minutes after the charcoal meal, humanely euthanize the animals. Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Data Analysis: Compare the mean transit distance and percentage between the groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Visualizations
Caption: CCK1 Receptor Signaling Pathway and Inhibition by SR 27897.
Caption: Experimental Workflow for SR 27897 Dosage Optimization.
Caption: Troubleshooting Logic for Decreased Food Intake.
References
- 1. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Assessment of intestinal permeability changes induced by nonsteroidal anti-inflammatory drugs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
How to prevent degradation of Lintitript in experimental setups
Technical Support Center: Lintitript
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: this compound is highly sensitive to photodegradation and pH instability. The primary cause of degradation is exposure to ambient light, particularly wavelengths in the UV spectrum, and storage in solutions with a pH outside the recommended range of 6.0-7.5.
Q2: How can I tell if my this compound solution has degraded?
A2: Degradation of this compound can be identified by a noticeable color change in the solution, from clear to a pale yellow. Additionally, a loss of efficacy in your experimental assays, such as a reduced inhibition of the LMN signaling pathway, is a strong indicator of degradation. For quantitative assessment, we recommend performing HPLC analysis to check for the appearance of degradation peaks.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C in a light-protected container. This compound solutions should be freshly prepared for each experiment. If short-term storage of a solution is necessary, it should be stored at 4°C in an amber vial for no longer than 24 hours.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: this compound Degradation.
-
Solution: Ensure that all steps involving this compound are performed under low-light conditions. Use red-filtered light where possible. Prepare fresh solutions for each experiment and use a buffer within the recommended pH range of 6.0-7.5.
-
-
Possible Cause 2: Improper Cell Culture Conditions.
-
Solution: Verify that your cell culture conditions, including media pH and CO2 levels, are optimal and consistent across experiments. Fluctuations in media pH can affect this compound stability and activity.
-
Issue: this compound solution appears discolored.
-
Possible Cause: Photodegradation.
-
Solution: Discard the discolored solution immediately. When preparing a new solution, ensure that all glassware is protected from light by wrapping it in aluminum foil. Minimize the exposure of the solution to any light source during preparation and use.
-
Quantitative Data Summary
The stability of this compound under various conditions is summarized below. The data represents the percentage of active this compound remaining after a specified duration.
| Condition | Temperature | pH | Duration | % Active this compound |
| Ambient Light | 25°C | 7.0 | 4 hours | 65% |
| Dark | 25°C | 7.0 | 4 hours | 98% |
| Dark | 4°C | 7.0 | 24 hours | 95% |
| Dark | -20°C | N/A (Powder) | 12 months | >99% |
| Dark | 25°C | 5.0 | 4 hours | 70% |
| Dark | 25°C | 8.5 | 4 hours | 80% |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature for 15 minutes before opening.
-
Perform all subsequent steps in a dark room or under red-light conditions.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into amber, screw-cap vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Visualizations
Caption: The LMN signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound degradation.
Lintitript Technical Support Center: Addressing Variability in Gastric Motility
Welcome to the technical support center for Lintitript. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the potential variability observed in this compound's effect on gastric motility during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). By activating these receptors on enteric neurons, this compound stimulates the release of acetylcholine (B1216132) (ACh), which in turn enhances gastric motility and accelerates gastric emptying.
Q2: We are observing significant inter-subject variability in our animal studies. What could be the cause?
A2: Inter-subject variability is a known challenge and can stem from several factors. Genetic variations in the 5-HT4 receptor, differences in gut microbiome composition, and baseline physiological state (e.g., stress levels, diet) can all contribute to varied responses to this compound. We recommend thorough subject characterization and stratification to identify potential covariates.
Q3: Is tachyphylaxis (rapid desensitization) a concern with repeated dosing of this compound?
A3: Yes, repeated or prolonged stimulation of the 5-HT4 receptor can lead to receptor desensitization and internalization, potentially reducing the prokinetic effect of this compound over time. It is advisable to incorporate washout periods in your experimental design and to assess receptor expression levels in longer-term studies.
Troubleshooting Guide
Issue 1: Inconsistent Dose-Response Relationship
If you are observing a non-linear or unpredictable dose-response curve in your in-vitro or in-vivo experiments, consider the following possibilities:
-
Off-Target Effects: At higher concentrations, this compound may exhibit partial agonist or antagonist activity at other serotonin (B10506) receptors (e.g., 5-HT3), which can counteract its primary prokinetic effect.
-
Solubility Issues: Ensure this compound is fully dissolved in your vehicle solution. Precipitation can lead to inaccurate dosing.
-
Experimental Model: The density and sensitivity of 5-HT4 receptors can vary significantly between different animal models and even between different segments of the GI tract.
Issue 2: Attenuated Effect in Chronic Dosing Studies
A diminished response to this compound with repeated administration is often linked to tachyphylaxis. To troubleshoot this, you can:
-
Vary the Dosing Regimen: Investigate intermittent versus continuous dosing schedules.
-
Measure Receptor Expression: Use techniques like Western blot or immunohistochemistry to quantify 5-HT4 receptor levels in gastric tissue pre- and post-treatment.
-
Co-administration with a Phosphodiesterase Inhibitor: In some models, co-administering a PDE4 inhibitor can enhance and prolong the prokinetic effects of 5-HT4 agonists.
Data & Protocols
Table 1: Dose-Dependent Effects of this compound on Gastric Emptying in a Rodent Model
| This compound Dose (mg/kg) | Mean Gastric Emptying (%) | Standard Deviation |
| Vehicle Control | 35.2 | 4.5 |
| 0.1 | 48.9 | 5.1 |
| 0.3 | 65.7 | 6.2 |
| 1.0 | 78.4 | 5.8 |
| 3.0 | 79.1 | 6.0 |
Experimental Protocol: Gastric Emptying Assay (Phenol Red Method)
-
Animal Preparation: Fast male Wistar rats (200-250g) for 18 hours with free access to water.
-
Dosing: Administer this compound or vehicle control via oral gavage 30 minutes prior to the test meal.
-
Test Meal Administration: Administer 1.5 mL of a non-nutrient, 1.5% methylcellulose (B11928114) meal containing 0.05% phenol (B47542) red via oral gavage.
-
Euthanasia and Sample Collection: Euthanize the animals 20 minutes after the test meal administration. Clamp the pylorus and cardia, and surgically remove the stomach.
-
Quantification: Homogenize the stomach in 100 mL of 0.1 N NaOH. Add 0.5 mL of 20% trichloroacetic acid to 5 mL of the homogenate and centrifuge. Add 1 mL of 1 N NaOH to 3 mL of the supernatant. Measure the absorbance of the resulting solution at 560 nm.
-
Calculation: Gastric emptying is calculated as: 1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in stomachs at time 0) x 100%.
Visualizations
Caption: Signaling pathway of this compound in promoting gastric motility.
Caption: Troubleshooting workflow for this compound variability.
Caption: Key factors contributing to this compound variability.
Improving the oral bioavailability of SR 27897 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral administration of SR 27897 in animal studies. While SR 27897 has demonstrated high oral efficacy, this guide focuses on maintaining and optimizing its bioavailability by addressing potential challenges during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Is it necessary to improve the oral bioavailability of SR 27897?
A1: Published animal studies suggest that SR 27897 has excellent oral efficacy. The ratio of intraperitoneal to oral effective doses is reported to be near unity, and its biological activity shows no significant differences between oral and intravenous administration.[1] Therefore, the primary goal for researchers should be to maintain this high bioavailability through proper formulation and experimental technique, rather than seeking to improve it.
Q2: What is the recommended solvent for preparing SR 27897 for oral administration?
A2: SR 27897 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] For in vivo studies, it is common practice to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable aqueous vehicle, such as saline, phosphate-buffered saline (PBS), or a suspension vehicle like methylcellulose (B11928114), to a final concentration that is well-tolerated by the animals. It is crucial to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity.
Q3: My in vivo results with oral administration of SR 27897 are inconsistent or show lower than expected efficacy. What could be the issue?
A3: Inconsistent or poor results with an orally administered compound that is known to be well-absorbed can stem from several factors:
-
Formulation Issues:
-
Precipitation: SR 27897, while soluble in DMSO, may precipitate out of solution when diluted into an aqueous vehicle. Visually inspect your final formulation for any signs of precipitation. If precipitation occurs, you may need to try a different co-solvent or a suspension formulation.
-
Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.
-
-
Experimental Technique:
-
Improper Gavage: Incorrect oral gavage technique can lead to dosing errors, aspiration, or undue stress on the animal, which can affect gastrointestinal function and drug absorption. Ensure personnel are properly trained.
-
Animal Stress: High levels of stress can alter gastrointestinal motility and blood flow, potentially impacting drug absorption. Handle animals appropriately to minimize stress.
-
-
Animal-Specific Factors:
-
Fasting State: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. For consistency, it is advisable to standardize the fasting period for animals before dosing.
-
Strain or Species Differences: While SR 27897 has shown good oral activity in mice, pharmacokinetic profiles can vary between different species and even strains of the same species.
-
Q4: Are there any known issues with the first-pass metabolism of SR 27897?
Quantitative Data Summary
Due to the limited availability of public data on the absolute bioavailability and detailed pharmacokinetic parameters of SR 27897, the following table summarizes the reported in vivo oral efficacy in mice.
| Parameter | Species | Effect | Oral ED₅₀ | Route | Reference |
| Efficacy | Mice | Antagonism of CCK-induced inhibition of gastric emptying | 3 µg/kg | p.o. | [1] |
| Efficacy | Mice | Inhibition of CCK-induced gall bladder emptying | 72 µg/kg | p.o. | [1] |
| Efficacy | Mice | Inhibition of egg yolk-induced gall bladder emptying | 27 µg/kg | p.o. | [1] |
Experimental Protocols & Methodologies
General Protocol for Oral Administration of SR 27897 in Mice
This is a generalized protocol based on standard practices. Researchers should adapt it to their specific experimental needs.
-
Preparation of Dosing Solution:
-
Weigh the required amount of SR 27897 powder.
-
Dissolve the powder in a minimal volume of 100% DMSO.
-
For a solution, dilute the DMSO stock with a suitable vehicle (e.g., saline) to the final desired concentration. Ensure the final DMSO concentration is below toxic levels for the animals.
-
For a suspension, the DMSO stock can be added to a vehicle like 0.5% methylcellulose in water.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight (e.g., 12-16 hours) with free access to water, if required by the study design.
-
Determine the correct dose volume based on the animal's body weight.
-
Administer the formulation carefully via oral gavage using an appropriately sized gavage needle.
-
-
Sample Collection and Analysis (for pharmacokinetic studies):
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood to obtain plasma or serum.
-
Analyze the concentration of SR 27897 in the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Visualizations
Caption: Workflow for a typical oral bioavailability study.
References
- 1. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Drug Interference in Laboratory Assays
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results in common laboratory assays when working with investigational compounds. While there is no specific documented evidence of interference caused by the cholecystokinin (B1591339) type A (CCK-A) receptor antagonist, Lintitript (also known as SR 27897), this guide offers a framework for troubleshooting potential drug-assay interactions for any novel compound. The development of this compound was discontinued (B1498344) in 2002.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, non-peptide antagonist of the cholecystokinin type A (CCK-A) receptor.[1][2][3] Its proposed mechanism of action involves blocking the binding of cholecystokinin (CCK) to the CCK-A receptor, which is involved in modulating feeding behaviors and dopamine (B1211576) activity. It was investigated for potential therapeutic applications in appetite disorders and pancreatic cancer.
Q2: Are there any known laboratory assays that this compound interferes with?
Currently, there is no publicly available data to suggest that this compound directly interferes with common laboratory assays. Drug interference in laboratory testing is a known phenomenon where a substance can lead to falsely elevated or decreased results. However, without specific studies on this compound, any potential interference is unknown.
Q3: My in-vitro assay results are inconsistent when using a novel compound. What should I do?
If you suspect a compound like this compound may be interfering with your assay, a systematic troubleshooting approach is recommended. This can help determine if the unexpected results are due to true biological effects or an analytical interference.
Troubleshooting Guide: Suspected Assay Interference
If you observe unexpected or inconsistent results in the presence of a test compound, consider the following steps:
-
Review the Compound's Properties:
-
Chemical Structure: this compound is an indolyl carboxylic acid derivative. Compounds with similar structures can sometimes interfere with certain assay types.
-
Solubility and Formulation: Ensure the compound is fully solubilized in the assay buffer. Precipitation can interfere with optical-based assays (e.g., absorbance, fluorescence, luminescence).
-
-
Perform Interference Controls:
-
Assay without Analyte: Run the assay with the compound but without the target analyte to see if the compound itself generates a signal.
-
Spike and Recovery: Add a known amount of the analyte to a sample with and without the compound. A significant deviation from the expected recovery in the presence of the compound suggests interference.
-
-
Consider the Assay Methodology:
-
Immunoassays: For assays relying on antibody-antigen binding (e.g., ELISA), the compound could potentially cross-react with antibodies or interfere with the binding process.
-
Enzymatic Assays: The compound might directly inhibit or activate the enzyme being measured.
-
Cell-Based Assays: The compound could have cytotoxic effects or interfere with reporter gene expression.
-
Table 1: Hypothetical Example of Quantitative Data for a Spike and Recovery Experiment
This table illustrates how to present data from a spike and recovery experiment to assess potential assay interference.
| Sample ID | Analyte Concentration (Expected) | Analyte Concentration (Observed without Compound) | Recovery (%) | Analyte Concentration (Observed with Compound) | Recovery (%) |
| Control | 100 ng/mL | 98 ng/mL | 98% | 75 ng/mL | 75% |
| Test 1 | 50 ng/mL | 49 ng/mL | 98% | 38 ng/mL | 76% |
| Test 2 | 25 ng/mL | 24 ng/mL | 96% | 19 ng/mL | 76% |
Detailed Methodologies for Key Experiments
Protocol: Investigating Potential Interference in an ELISA Assay
This protocol outlines a general procedure to test if a compound interferes with an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine if the test compound directly interferes with the detection of the target analyte in a sandwich ELISA.
Materials:
-
ELISA kit for the target analyte
-
Test compound (e.g., this compound)
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Control and Test Wells:
-
Prepare a standard curve according to the ELISA kit protocol.
-
In separate wells, prepare a "no analyte" control.
-
In another set of wells, prepare a "no analyte + compound" control by adding the test compound at the highest concentration used in your experiments.
-
Prepare a "spike" sample with a known concentration of the analyte.
-
Prepare a "spike + compound" sample by adding the test compound to the "spike" sample.
-
-
Assay Performance:
-
Follow the ELISA kit instructions for adding samples, detection antibodies, and substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the "spike" and "spike + compound" samples using the standard curve.
-
Calculate the percent recovery for the "spike + compound" sample: (Observed Concentration / Expected Concentration) * 100.
-
A recovery significantly different from 100% suggests interference.
-
Visualizing Workflows and Pathways
Signaling Pathway of CCK-A Receptor
Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Assay Interference
Caption: Troubleshooting workflow for suspected laboratory assay interference.
References
Mitigating compensatory mechanisms to Lintitript administration
Welcome to the technical support center for the novel MEK1/2 inhibitor, Lintitript. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Disclaimer: this compound is a fictional selective MEK1/2 inhibitor. The data, protocols, and troubleshooting advice provided are based on established methodologies and known characteristics of the MEK inhibitor class and are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases at the core of the mitogen-activated protein kinase (MAPK) signaling cascade. By binding to a unique pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the inhibition of downstream signaling that governs cell proliferation, differentiation, and survival.
Q2: Which cell lines are most likely to be sensitive to this compound?
A2: Cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF V600E or KRAS mutations, are predicted to be highly sensitive to MEK inhibition.[1] It is crucial to characterize the mutational status of your cell lines of interest to predict their sensitivity.
Q3: What are the expected on-target effects of this compound in sensitive cell lines?
A3: In cell lines with a constitutively active RAS/RAF/MEK/ERK pathway (e.g., those with BRAF V600E or KRAS mutations), treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK1/2). This should be followed by downstream effects such as inhibition of cell proliferation, induction of cell cycle arrest (typically at the G1 phase), and in some cases, apoptosis.[1]
Q4: How should I store and handle this compound?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. When preparing working dilutions for cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide: Mitigating Compensatory Mechanisms
A common challenge encountered during treatment with MEK inhibitors like this compound is the development of adaptive resistance through compensatory signaling pathways. This guide provides troubleshooting for identifying and mitigating these effects.
Issue 1: Decreased Efficacy of this compound Over Time or Intrinsic Resistance in BRAF-Mutant Melanoma Cells
Potential Cause: Your cells may be developing resistance to this compound through reactivation of the MAPK pathway or activation of a bypass pathway, most commonly the PI3K/AKT/mTOR pathway.[2][3]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that this compound is effectively inhibiting its target. Perform a time-course and dose-response Western blot to analyze p-ERK1/2 levels. A decrease in p-ERK confirms MEK inhibition.
-
Assess MAPK Pathway Reactivation: If p-ERK levels initially decrease but then rebound after prolonged treatment, this suggests MAPK pathway reactivation.
-
Investigate PI3K/AKT Pathway Activation: Probe for an increase in phosphorylated AKT (p-AKT at Ser473 or Thr308) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1. A sustained or increased level of p-AKT in the presence of this compound is a strong indicator of PI3K/AKT pathway activation as a compensatory mechanism.[4]
Recommended Mitigation Strategy: Combination Therapy
If you observe evidence of MAPK pathway reactivation or PI3K/AKT pathway activation, a combination therapy approach is recommended.
-
For PI3K/AKT Pathway Activation: Co-administer this compound with a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Ipatasertib). This dual blockade can often restore sensitivity and induce apoptosis.
-
For MAPK Pathway Reactivation: Consider combining this compound with an ERK inhibitor to block the pathway further downstream.
Data Presentation: Efficacy of this compound in Sensitive and Resistant Cell Lines
The following tables summarize expected quantitative data from in vitro experiments.
Table 1: IC50 Values of a MEK Inhibitor (Trametinib) in BRAF-Mutant Melanoma Cell Lines
| Cell Line | BRAF Mutation Status | Trametinib IC50 (nM) |
| A375 | V600E | 0.3 - 2.5 |
| SK-MEL-28 | V600E | ~1.0 |
| WM266.4 | V600D | ~0.85 |
| Resistant Clone (Hypothetical) | V600E | >100 |
Data compiled from publicly available information for the MEK inhibitor trametinib.
Table 2: Expected Changes in Key Signaling Proteins Upon this compound Treatment
| Condition | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Sensitive Cells + this compound | ↓↓↓ (Significant Decrease) | ↑ or ↔ (Increase or No Change) |
| Resistant Cells + this compound | ↓ (Initial Decrease) | ↑↑↑ (Significant Increase) |
| Resistant Cells + this compound + PI3K Inhibitor | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) |
This table represents a hypothetical scenario based on published findings.
Experimental Protocols
Protocol 1: Western Blot for p-ERK and p-AKT Analysis
This protocol details the detection of phosphorylated ERK and AKT to assess pathway activation.
Detailed Methodology:
-
Cell Lysis: After treating cells with this compound (and/or other inhibitors) for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To probe for total proteins, the membrane can be stripped of the initial antibodies using a stripping buffer and then re-probed with antibodies for total ERK and total AKT.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of this compound.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a DMSO-only vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Generating this compound-Resistant Cell Lines
This protocol describes a method for developing cell lines with acquired resistance to this compound.
Detailed Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using the MTT assay protocol.
-
Dose Escalation:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30.
-
When the cells resume normal proliferation, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of stepwise dose escalation. This process can take several months.
-
-
Verification of Resistance: Once cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), confirm the resistant phenotype by performing an MTT assay to show a significant shift in the IC50 value compared to the parental line.
-
Maintenance of Resistant Line: Culture the resistant cells in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: Compensatory activation of the PI3K/AKT pathway upon this compound administration.
Caption: Experimental workflow for evaluating this compound and overcoming resistance.
References
- 1. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor DS03090629 that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
Refining experimental protocols for consistent results with SR 27897
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with SR 27897, a potent and selective CCK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is SR 27897 and what is its primary mechanism of action?
SR 27897, also known as Lintitript, is a highly potent, selective, and competitive non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor, formerly known as the CCKA receptor. Its mechanism of action is to block the binding of cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling.
Q2: What is the binding affinity and selectivity of SR 27897?
SR 27897 exhibits high affinity for the CCK1 receptor with a Ki value of approximately 0.2 nM. It is highly selective for the CCK1 receptor over the CCK2 receptor, with a selectivity of over 33-fold. The EC50 values for CCK1 and CCK2 receptors are approximately 6 nM and 200 nM, respectively.
Q3: What are the recommended storage conditions and solubility for SR 27897?
For optimal stability, SR 27897 should be stored at +4°C. It is soluble in DMSO, with a maximum concentration of 50 mM or 20.59 mg/mL.
Q4: Is SR 27897 orally active?
Yes, SR 27897 is orally active and has a long duration of action, with similar efficacy observed for both oral and intravenous administration in animal models.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
| Potential Cause | Recommended Solution |
| Improper Compound Dissolution | SR 27897 is soluble in DMSO. Ensure the compound is fully dissolved before preparing further dilutions. After dissolving in DMSO, subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. It is advisable to not exceed a final DMSO concentration of 0.1-0.5% in the assay medium, as higher concentrations can affect cell viability and assay performance. |
| Compound Adsorption to Plastics | SR 27897 is a hydrophobic molecule and may adsorb to plastic labware. To minimize this, use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the solution to be transferred can also help. |
| Incorrect Assay Conditions | Ensure the pH, temperature, and ionic strength of your assay buffer are optimized for CCK1 receptor binding and function. The assay buffer composition can significantly impact ligand binding and receptor stability. |
| Cell Line Viability or Receptor Expression Issues | Regularly check the viability of your cell lines using methods like trypan blue exclusion. Confirm the expression level of the CCK1 receptor in your cells, as low expression can lead to a weak signal. Passage number can also affect receptor expression; use cells within a defined passage range for all experiments. |
| Degradation of the Compound | While stable, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term storage. |
Issue 2: High Variability in In Vivo Studies
| Potential Cause | Recommended Solution |
| Improper Vehicle Formulation | For oral administration, SR 27897 can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water. Ensure the suspension is homogenous before each administration. For intravenous administration, a solution in saline containing a solubilizing agent like DMSO or PEG400 may be used, but the final concentration of the organic solvent should be minimized and tested for tolerability. |
| Variability in Animal Fasting State | The feeding status of animals can significantly impact the effects of a CCK1 receptor antagonist. For studies on food intake or gastric emptying, a standardized fasting and feeding schedule is crucial for consistent results. |
| Stress-Induced Physiological Changes | Handling and injection stress can influence gastrointestinal motility and food intake. Acclimatize animals to handling and injection procedures before the start of the experiment to minimize stress-related variability. |
| Pharmacokinetic Variability | The absorption and metabolism of SR 27897 can vary between individual animals. Using a sufficient number of animals per group and randomizing them will help to account for this biological variability. |
Quantitative Data
Table 1: Binding Affinity and Potency of SR 27897
| Parameter | Value | Species/System | Reference |
| Ki | 0.2 nM | Rat pancreatic membranes | |
| EC50 (CCK1) | 6 nM | - | |
| EC50 (CCK2) | 200 nM | - | |
| pA2 (Amylase Release) | 7.50 | Isolated rat pancreatic acini | |
| pA2 (Gallbladder Contraction) | 9.57 | Guinea pig gallbladder |
Table 2: In Vivo Efficacy of SR 27897
| Assay | ED50 / Effective Dose | Species | Route of Administration | Reference |
| Inhibition of CCK-induced Amylase Secretion | 1 mg/kg (complete reversal) | - | i.v. | |
| Antagonism of CCK-induced Inhibition of Gastric Emptying | 3 µg/kg (50% antagonism) | Mice | p.o. | |
| Inhibition of CCK-induced Gallbladder Emptying | 72 µg/kg | Mice | p.o. | |
| Inhibition of Endogenous CCK-induced Gallbladder Emptying | 27 µg/kg | Mice | p.o. |
Experimental Protocols
CCK1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of SR 27897 for the CCK1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human or rat CCK1 receptor, or from tissues known to express the receptor (e.g., rat pancreas).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Radioligand: Use a suitable radiolabeled CCK1 receptor agonist or antagonist, such as [3H]CCK-8 or a commercially available labeled antagonist.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of SR 27897 (e.g., from 1 pM to 10 µM).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value of SR 27897 by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cholecystokinin-Induced Amylase Release from Pancreatic Acini
Objective: To assess the functional antagonist activity of SR 27897 on CCK-stimulated amylase secretion.
Methodology:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion.
-
Incubation Buffer: HEPES-Ringer buffer supplemented with amino acids and 0.1% BSA, gassed with 100% O2.
-
Assay Procedure:
-
Pre-incubate the isolated acini with varying concentrations of SR 27897 for 15-30 minutes at 37°C.
-
Stimulate the acini with a submaximal concentration of CCK-8 (e.g., 100 pM) for 30 minutes at 37°C.
-
Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant for amylase activity measurement.
-
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit or a standard colorimetric method (e.g., using a substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside).
-
Data Analysis: Express amylase release as a percentage of the total amylase content in the acini. Plot the CCK-8 concentration-response curve in the absence and presence of different concentrations of SR 27897. A rightward shift in the curve indicates competitive antagonism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCK1 Receptor Signaling Pathway.
Caption: In Vitro Functional Antagonism Workflow.
Validation & Comparative
A Comparative Analysis of Lintitript and Other CCK-A Receptor Antagonists for Researchers
This guide provides a detailed comparison of Lintitript with other prominent cholecystokinin-A (CCK-A) receptor antagonists, including Devazepide and Dexloxiglumide. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to CCK-A Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, satiety, and gallbladder contraction, by acting on its two receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is primarily located in the gastrointestinal (GI) tract, including the gallbladder, pancreas, and smooth muscle of the stomach and intestines. Antagonists of the CCK-A receptor are of significant interest for their therapeutic potential in treating GI motility disorders, pancreatitis, and certain types of cancer.
Comparative Performance of CCK-A Receptor Antagonists
This section details the binding affinity and pharmacokinetic profiles of this compound, Devazepide, and Dexloxiglumide. The data presented is a synthesis of preclinical findings from various studies.
Binding Affinity
The binding affinity of a drug for its receptor is a key determinant of its potency. It is typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.
| Compound | Receptor | Species/Tissue | Ki (nM) | IC50 (nM) | Selectivity (CCK-A vs CCK-B) |
| This compound (SR 27897) | CCK-A | Not Specified | 0.2 | - | Highly Selective |
| Devazepide (L-364,718) | CCK-A | Rat Pancreas | - | 0.081 | High |
| Bovine Gallbladder | - | 0.045 | |||
| Guinea Pig Brain (CCK-B) | - | 245 | |||
| Dexloxiglumide | CCK-A | Rat | - | Potent (pA2 = 6.41) | Selective |
Note: The pA2 value for Dexloxiglumide indicates its potency as a competitive antagonist. A pA2 of 6.41 corresponds to a KB (dissociation constant of the antagonist) of approximately 389 nM. It is important to note that IC50 values can vary depending on the experimental conditions, including the radioligand concentration used.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy and safety.
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Parameters |
| This compound (SR 27897) | Not Specified | Orally Active | Limited preclinical data available. |
| Devazepide (L-364,718) | Mouse | Oral Gavage (4 mg/kg) | Primarily studied for its in vivo effects on gallbladder function and cholesterol crystallization.[1] |
| Dexloxiglumide | Rat | Intravenous | Clearance: 1.96 - 6.01 mL/min/kgVolume of Distribution (Vss): 0.98 - 1.1 L/kgHalf-life (t1/2): 2.1 - 4.9 h |
| Oral | Absolute Bioavailability: High | ||
| Dog | Intravenous | Clearance: 27.0 - 30.7 mL/min/kgVolume of Distribution (Vss): 0.27 - 0.34 L/kg | |
| Oral | Absolute Bioavailability: ~33% |
Experimental Methodologies
The following sections provide an overview of the experimental protocols commonly used to evaluate the performance of CCK-A receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its target receptor.
Principle: A radiolabeled ligand with known high affinity for the CCK-A receptor (e.g., [3H]CCK-8) is incubated with a preparation of cells or membranes expressing the receptor. The ability of a test compound (e.g., this compound) to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the CCK-A receptor are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value.
Functional Assays
Functional assays measure the biological response of a cell or tissue to receptor activation or inhibition.
Principle: The CCK-A receptor is a Gq-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation. Antagonists will inhibit this agonist-induced IP accumulation.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the CCK-A receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a CCK-A receptor agonist (e.g., CCK-8).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate (B84403) isomers are separated using anion-exchange chromatography, and the radioactivity of each fraction is measured.
-
Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the concentration of the antagonist to determine its inhibitory potency (IC50).
Principle: In pancreatic acinar cells, activation of the CCK-A receptor stimulates the release of digestive enzymes, such as amylase. The ability of an antagonist to block this agonist-induced amylase secretion is a measure of its functional activity.
General Protocol:
-
Isolation of Pancreatic Acini: Pancreatic acini are isolated from the pancreas of an animal model (e.g., rat or mouse) by collagenase digestion.
-
Incubation: The isolated acini are pre-incubated with various concentrations of the antagonist, followed by stimulation with a CCK-A receptor agonist.
-
Sample Collection: After incubation, the acini are centrifuged, and the supernatant containing the secreted amylase is collected.
-
Amylase Activity Measurement: The amylase activity in the supernatant is determined using a colorimetric assay, often based on the cleavage of a chromogenic substrate.
-
Data Analysis: The percentage of amylase released relative to the total cellular amylase content is calculated and plotted against the antagonist concentration to determine its IC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the CCK-A receptor signaling pathway and a typical experimental workflow for evaluating antagonists.
Caption: CCK-A Receptor Signaling Pathway.
Caption: Experimental Workflow for CCK-A Antagonist Evaluation.
Conclusion
This compound emerges as a highly potent and selective CCK-A receptor antagonist with a Ki value in the sub-nanomolar range. In comparison, Devazepide also demonstrates high potency, particularly at gallbladder receptors. Dexloxiglumide is another potent and selective antagonist. The pharmacokinetic data, where available, indicate that these compounds, particularly Dexloxiglumide, have favorable properties for in vivo studies. The choice of a specific antagonist for research or development purposes will depend on the desired balance of potency, selectivity, and pharmacokinetic characteristics for the intended application. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of these promising therapeutic agents.
References
Validation of SR 27897's selectivity for the CCK-A receptor
SR 27897 stands as a highly potent and selective antagonist for the Cholecystokinin-A (CCK-A) receptor, demonstrating significant promise for researchers investigating the physiological roles of CCK and the therapeutic potential of CCK-A receptor modulation. This guide provides a comparative analysis of SR 27897's selectivity, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their endeavors.
Comparative Analysis of Receptor Binding Affinity
The selectivity of SR 27897 for the CCK-A receptor is evident when comparing its binding affinity to that of other well-characterized CCK receptor ligands. The following table summarizes the binding affinities (Ki and IC50 values) of SR 27897, the CCK-A selective antagonist Devazepide, and the CCK-B selective antagonist L-365,260.
| Compound | Receptor Subtype | Species | Tissue/Cell Line | Binding Affinity (Ki/IC50) | Selectivity (CCK-B/CCK-A ratio) |
| SR 27897 | CCK-A | Rat | Pancreatic Membranes | Ki = 0.2 nM[1] | >33 |
| CCK-B | IC50 ratio of 800 (vs Gastrin/CCK-A)[1] | ||||
| Devazepide (L-364,718) | CCK-A | Rat | Pancreatic Membranes | IC50 = 81 pM[2] | ~3000 |
| CCK-A | Bovine | Gallbladder | IC50 = 45 pM | ||
| CCK-B | Guinea Pig | Brain | IC50 = 245 nM | ||
| L-365,260 | CCK-A | IC50 = 280 nM | |||
| CCK-B | Guinea Pig | Gastrin Receptors | |||
| CCK-B | Guinea Pig | Brain CCK Receptors |
Note: Ki and IC50 are measures of binding affinity; a lower value indicates a higher affinity. The selectivity ratio is calculated from the ratio of binding affinities for the two receptor subtypes.
SR 27897 exhibits a nanomolar binding affinity for the rat pancreatic CCK-A receptor, with a Ki of 0.2 nM. Its high selectivity is highlighted by a CCK-B/CCK-A IC50 ratio of 800. Devazepide also shows high potency and selectivity for the CCK-A receptor. In contrast, L-365,260 is a selective antagonist for the CCK-B receptor, with significantly lower affinity for the CCK-A receptor.
Experimental Protocols
To validate the selectivity of SR 27897, various in vitro and in vivo experiments are employed. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of SR 27897 and comparator compounds for CCK-A and CCK-B receptors.
Materials:
-
Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).
-
Radioligand (e.g., [3H]SR 27897, [125I]CCK-8).
-
Test compounds (SR 27897, Devazepide, L-365,260).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pancreatic Amylase Release Assay
This functional assay assesses the ability of an antagonist to inhibit CCK-A receptor-mediated biological responses in pancreatic acinar cells.
Objective: To determine the functional antagonist potency (pA2) of SR 27897.
Materials:
-
Isolated pancreatic acini from rats.
-
Krebs-Ringer bicarbonate buffer supplemented with essential amino acids, glutamine, and 0.1% BSA.
-
CCK-8 (agonist).
-
SR 27897.
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Procedure:
-
Acinar Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.
-
Pre-incubation: Pre-incubate the acini in buffer with varying concentrations of SR 27897 for a specific time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of CCK-8 to stimulate amylase release and incubate for a further period (e.g., 30 minutes).
-
Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a chromogenic substrate. The amount of product formed is proportional to the amylase activity.
-
Data Analysis: Plot the amylase release as a percentage of maximal stimulation against the CCK-8 concentration in the presence and absence of the antagonist. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
Gallbladder Contraction Assay
This in vitro functional assay evaluates the antagonist's ability to inhibit CCK-A receptor-mediated smooth muscle contraction.
Objective: To determine the functional antagonist potency (pA2) of SR 27897 on gallbladder contractility.
Materials:
-
Guinea pig gallbladders.
-
Krebs-Henseleit solution.
-
CCK-8 (agonist).
-
SR 27897.
-
Organ bath with an isometric force transducer.
Procedure:
-
Tissue Preparation: Isolate guinea pig gallbladders and cut them into longitudinal strips.
-
Mounting: Mount the strips in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach one end to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Contraction Studies: Elicit cumulative concentration-response curves to CCK-8 in the absence and presence of increasing concentrations of SR 27897.
-
Data Analysis: Record the contractile force. Plot the contractile response against the CCK-8 concentration. Perform a Schild analysis to determine the pA2 value.
Conclusion
The presented data and experimental methodologies unequivocally validate SR 27897 as a potent and highly selective antagonist of the CCK-A receptor. Its high affinity for the CCK-A receptor, coupled with its significantly lower affinity for the CCK-B receptor, makes it an invaluable tool for elucidating the specific functions of CCK-A receptor signaling in various physiological and pathological processes. The detailed protocols provided herein offer a framework for researchers to independently verify and expand upon these findings.
References
A Comparative Analysis of Lintitript and Devazepide: Two Cholecystokinin-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lintitript and Devazepide, two selective antagonists of the cholecystokinin (B1591339) type A (CCK-A) receptor. While both compounds share a common molecular target, their developmental paths and documented biological effects have diverged significantly. This document aims to present a comprehensive overview of their mechanisms of action, a side-by-side comparison of their known physiological effects supported by experimental data, and detailed protocols for key evaluative experiments.
Mechanism of Action: Targeting the CCK-A Receptor
Both this compound and Devazepide exert their effects by acting as competitive antagonists at the CCK-A receptor, a G-protein coupled receptor (GPCR). Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, satiety, and gallbladder contraction. By blocking the action of CCK at the CCK-A receptor, both drugs can modulate these functions.
The CCK-A receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein complex. Upon antagonist binding, the receptor remains in an inactive state, preventing the Gq-mediated signaling cascade. In the presence of the endogenous agonist CCK, these antagonists compete for the binding site, thereby inhibiting the downstream signaling pathway.
The canonical signaling pathway initiated by CCK-A receptor activation involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses associated with CCK, such as pancreatic enzyme secretion and smooth muscle contraction.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and Devazepide across different experimental paradigms.
Table 1: General Characteristics
| Characteristic | This compound | Devazepide |
| Drug Class | Cholecystokinin Type A (CCK-A) Receptor Antagonist | Cholecystokinin Type A (CCK-A) Receptor Antagonist |
| Chemical Class | Indolyl carboxylic acid derivative | Benzodiazepine derivative |
| Development Status | Development halted[1] | Investigational, used in research |
Table 2: Effects on Gastric Emptying
| Parameter | This compound (in humans) | Devazepide (in rats) |
| Dose | 15 mg, oral | Not specified in directly comparable studies |
| Effect on Solid Gastric Emptying | Accelerated | Delayed gastric emptying of a lipid meal |
| Lag Period | Shortened by 20% (P<0.05) | Not reported |
| Half-emptying Time | Lowered by 13% (P<0.03) | Not reported |
| Area Under the Curve (AUC) | Lowered by 12% (P<0.03) | Not reported |
| Effect on Liquid Gastric Emptying | Not significantly altered | Further delayed gastric emptying of a lipid meal (P < 0.01) |
Note: The differing species and experimental conditions make a direct comparison of gastric emptying effects challenging.
Table 3: Effects of Devazepide on Conditioned Reward and Cancer Cell Growth
| Experimental Paradigm | Key Findings for Devazepide |
| Conditioned Reward in Rats | - Pre-treatment with 0.1 mg/kg blocked the acquisition of conditioned reward.[2] - Lower doses (0.001 or 0.01 mg/kg) had no effect. |
| Ewing's Sarcoma Cell Growth (in vitro) | - At 10 µM, inhibited cell growth of four different Ewing tumor cell lines by 85-88%. |
| Ewing's Sarcoma Tumor Growth (in vivo mouse xenograft) | - Reduced tumor growth by 40%. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Gastric Emptying Scintigraphy (Human)
This protocol is based on the study investigating the effect of this compound on gastric emptying.
Protocol Details:
-
Subject Recruitment: Nine healthy male volunteers participated in the study.
-
Study Design: A randomized, double-blind, two-period crossover design was employed.
-
Drug Administration: Subjects received either 15 mg of this compound or a placebo orally one hour before the test meal.
-
Test Meal: The meal consisted of a pancake (570 kcal) labeled with 500 µCi of 99mTc-sulfur colloid for the solid phase and 500 ml of 10% dextrose containing 80 µCi of 111In-DTPA for the liquid phase.
-
Imaging: Subjects were seated in front of a dual-headed gamma camera for image acquisition.
-
Blood Sampling: Plasma levels of CCK and pancreatic polypeptide (PP) were measured using a specific radioimmunoassay (RIA).
-
Data Analysis: Gastric emptying parameters (lag period, half-emptying time, and AUC) were calculated and compared between the this compound and placebo treatments.
Conditioned Reward Paradigm (Rat)
This protocol is based on the study investigating the effect of Devazepide on conditioned reward.
Protocol Details:
-
Animal Subjects: Male Wistar rats were used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Conditioning Phase:
-
Rats were pre-treated with Devazepide (0, 0.001, 0.01, or 0.1 mg/kg) or vehicle.
-
In the conditioning sessions, depression of one lever (the conditioned reward lever) resulted in the presentation of a light-tone stimulus that had been previously paired with food availability. Depression of the other lever had no consequence.
-
-
Test Phase:
-
In a drug-free state, rats were placed in the operant chambers with access to both levers.
-
The number of presses on the conditioned reward lever versus the non-conditioned lever was recorded.
-
-
Data Analysis: The frequency of pressing the conditioned reward lever was compared between the different treatment groups to assess the acquisition of conditioned reward.
In Vitro Ewing's Sarcoma Cell Growth Inhibition Assay
This protocol is based on the study investigating the effect of Devazepide on Ewing's sarcoma cells.
Protocol Details:
-
Cell Lines: Four different Ewing's sarcoma cell lines were used.
-
Cell Culture: Cells were maintained in appropriate culture medium and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with Devazepide at a concentration of 10 µM. Control cells received vehicle.
-
Incubation: The treated cells were incubated for a period of time (typically 72 hours).
-
Viability Assay: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Data Analysis: The absorbance was measured using a microplate reader, and the percentage of cell growth inhibition was calculated by comparing the absorbance of the treated cells to the control cells.
In Vivo Ewing's Sarcoma Tumor Growth Inhibition (Mouse Xenograft Model)
This protocol is based on the study investigating the effect of Devazepide on Ewing's sarcoma tumor growth in vivo.
Protocol Details:
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Ewing's sarcoma cells were injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received Devazepide, while the control group received vehicle.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth curves of the Devazepide-treated group were compared to the control group to determine the extent of tumor growth inhibition.
Conclusion
This compound and Devazepide are both selective antagonists of the CCK-A receptor, a key player in gastrointestinal and central nervous system functions. While they share a common mechanism of action, their documented pharmacological profiles differ, largely due to their divergent developmental histories.
This compound showed prokinetic properties on solid gastric emptying in humans before its development was halted. In contrast, Devazepide has been more extensively studied in a research context, demonstrating effects on conditioned reward, gastrointestinal transit, and, notably, potent anti-proliferative and pro-apoptotic effects on Ewing's sarcoma cells.
The lack of direct comparative studies necessitates an indirect assessment of their relative potencies and effects. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers interested in the pharmacology of CCK-A receptor antagonists and their potential therapeutic applications. Further investigation into the nuanced effects of these and other CCK-A receptor antagonists could unveil novel therapeutic strategies for a range of disorders, from gastrointestinal motility issues to oncology.
References
Cross-Validation of Lintitript's Effects in Different Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the cholecystokinin-A (CCK-A) receptor antagonist Lintitript (SR 27897) with other alternatives, supported by experimental data from various animal models. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical performance.
Mechanism of Action and Signaling Pathway
This compound is a selective and potent antagonist of the cholecystokinin (B1591339) type A (CCK-A) receptor.[1] Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including satiety, gastrointestinal motility, and pancreatic secretion. By blocking the CCK-A receptor, this compound antagonizes the effects of endogenous CCK. The binding of CCK to its G-protein coupled receptor, CCK-A, activates multiple intracellular signaling cascades, primarily through Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), mediating the physiological effects of CCK.
Comparative Efficacy in Animal Models
The in vivo efficacy of this compound has been evaluated in rodent models, primarily focusing on its ability to antagonize CCK-induced behavioral changes such as hypophagia (reduced food intake) and hypolocomotion (reduced movement). These studies provide a quantitative measure of its potency and allow for direct comparison with other CCK-A receptor antagonists like Devazepide.
Table 1: Antagonism of CCK-8S-Induced Hypophagia in Rats
| Compound | Route of Administration | ED₅₀ (mg/kg) |
| This compound (SR 27897) | Intraperitoneal (i.p.) | 0.003 |
| Devazepide | Intraperitoneal (i.p.) | 0.02 |
Data from a study on the neurobehavioural effects of SR 27897.[1]
Table 2: Antagonism of CCK-8S-Induced Hypolocomotion in Rats
| Compound | Route of Administration | ED₅₀ (mg/kg) |
| This compound (SR 27897) | Intraperitoneal (i.p.) | 0.002 |
| Devazepide | Intraperitoneal (i.p.) | 0.1 |
Data from a study on the neurobehavioural effects of SR 27897.[1]
The data presented in Tables 1 and 2 demonstrate that this compound is a highly potent CCK-A receptor antagonist in rats, with a significantly lower ED₅₀ for antagonizing CCK-induced hypophagia and hypolocomotion compared to Devazepide.[1]
Experimental Protocols
In Vivo Assessment of CCK-A Receptor Antagonism
The following protocol outlines a typical experiment to evaluate the efficacy of a CCK-A receptor antagonist in reducing CCK-induced hypophagia in rats.
Detailed Methodology:
-
Animals: Male Wistar rats (200-250g) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Drug Administration:
-
The test compound (this compound or Devazepide) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Thirty minutes after the administration of the antagonist, cholecystokinin octapeptide (CCK-8S) is administered subcutaneously (s.c.).
-
-
Measurement of Food Intake:
-
Immediately after CCK-8S injection, animals are presented with a pre-weighed amount of standard laboratory chow.
-
Food intake is measured at 30, 60, and 120 minutes by weighing the remaining food.
-
-
Data Analysis:
-
The amount of food consumed is calculated for each animal.
-
The percentage of inhibition of the CCK-8S-induced reduction in food intake is determined for each dose of the antagonist.
-
The ED₅₀ (the dose that produces 50% of the maximum effect) is calculated using a non-linear regression analysis.
-
Measurement of Gastric Emptying in Rodents
Phenol (B47542) Red Method:
-
Animals and Fasting: Mice or rats are fasted overnight with free access to water.
-
Test Meal Administration: A non-nutrient test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose (B11928114) with 0.05% phenol red) is administered by oral gavage.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test meal.
-
Stomach Collection: At a predetermined time after the meal (e.g., 20 minutes), animals are euthanized, and the stomachs are clamped at the pylorus and cardia and removed.
-
Quantification:
-
The stomach is homogenized in an alkaline solution to recover the phenol red.
-
The absorbance of the supernatant is measured spectrophotometrically.
-
The amount of phenol red remaining in the stomach is calculated based on a standard curve.
-
-
Calculation of Gastric Emptying:
-
Gastric emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs at time 0)) x 100.
-
Conclusion
The available preclinical data from animal models demonstrate that this compound (SR 27897) is a potent and selective CCK-A receptor antagonist.[1] In direct comparative studies with Devazepide, this compound showed superior potency in antagonizing CCK-induced hypophagia and hypolocomotion in rats. While quantitative data on its effects on gastric emptying in animal models are limited in publicly available literature, a clinical study in humans has shown its prokinetic properties. The provided experimental protocols offer a framework for further preclinical evaluation and cross-validation of this compound's effects in various animal models.
References
A Head-to-Head Battle: The Non-Peptide Antagonist SR 27897 versus Peptide-Based Counterparts in CCK Receptor Blockade
For researchers and professionals in drug development, the quest for potent and selective receptor antagonists is paramount. In the realm of cholecystokinin (B1591339) (CCK) receptor research, both non-peptide and peptide-based antagonists have emerged as critical tools. This guide provides a comprehensive comparison of the efficacy of SR 27897, a potent non-peptide CCK1 (CCKA) receptor antagonist, with that of various peptide-based CCK antagonists, supported by experimental data.
This analysis delves into binding affinities, in vitro and in vivo potencies, and pharmacokinetic profiles to offer a clear perspective on their respective advantages and limitations.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the performance of SR 27897 and representative peptide-based CCK antagonists. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Table 1: Binding Affinity for CCK1 (CCKA) Receptors
| Compound | Type | Species/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Kᵈ (nM) | Selectivity (CCK1 vs CCK2) |
| SR 27897 | Non-peptide | Rat Pancreatic Membranes | 0.2[1] | - | - | ~800-fold |
| Devazepide (L-364,718) | Non-peptide | Rat Pancreas | - | 0.081[2] | - | High |
| JMV179 | Peptide | Rat Pancreatic Membranes | - | - | 3.9[3] | CCK1 selective |
| CCK-8 (agonist) | Peptide | - | 0.6-1[4] | - | - | - |
Table 2: In Vitro Functional Antagonism
| Compound | Type | Assay | Species | pA₂ / pKₑ |
| SR 27897 | Non-peptide | Amylase Release | Rat | 7.50[1] |
| SR 27897 | Non-peptide | Gallbladder Contraction | Guinea Pig | 9.57 |
| Devazepide | Non-peptide | Gallbladder Contraction | Guinea Pig | 9.98 |
Table 3: In Vivo Efficacy
| Compound | Type | Model | Species | ED₅₀ | Route of Administration |
| SR 27897 | Non-peptide | Inhibition of CCK-induced Gastric Emptying | Mouse | 3 µg/kg | Oral (p.o.) |
| SR 27897 | Non-peptide | Inhibition of CCK-induced Gallbladder Emptying | Mouse | 72 µg/kg | Oral (p.o.) |
| SR 27897 | Non-peptide | Inhibition of Gallbladder Emptying (egg yolk-induced) | Mouse | 27 µg/kg | Oral (p.o.) |
| Devazepide | Non-peptide | Blockade of Conditioned Reward | Rat | 0.1 mg/kg | - |
Table 4: Pharmacokinetic Profile
| Compound | Type | Key Feature |
| SR 27897 | Non-peptide | Orally active with a long duration of action. |
| Peptide Antagonists | Peptide | Generally poor oral bioavailability, susceptible to proteolytic degradation. |
Delving into the Mechanisms: Signaling and Experimental Designs
Understanding the downstream consequences of receptor antagonism and the methodologies used to assess it is crucial for interpreting the efficacy data.
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor by its endogenous ligand, cholecystokinin, initiates a cascade of intracellular events. The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various physiological responses, including pancreatic enzyme secretion and gallbladder contraction.
Caption: CCK1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow: Assessing Antagonist Potency
The determination of an antagonist's efficacy typically follows a multi-step experimental workflow, progressing from in vitro binding assays to functional cellular and tissue-based assays, and finally to in vivo models.
Caption: General Experimental Workflow for CCK Antagonist Evaluation.
Detailed Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of a compound for the CCK1 receptor.
-
Method:
-
Membrane Preparation: Membranes rich in CCK1 receptors (e.g., from rat pancreas) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand that has a high affinity for the CCK1 receptor (e.g., ¹²⁵I-CCK-8) and varying concentrations of the antagonist being tested (e.g., SR 27897).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters (representing the bound radioligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vitro Amylase Release Assay from Pancreatic Acini
-
Objective: To assess the functional antagonist activity of a compound on CCK-stimulated pancreatic enzyme secretion.
-
Method:
-
Acinar Preparation: Pancreatic acini are isolated from rats by collagenase digestion.
-
Incubation: The isolated acini are incubated with a CCK agonist (e.g., CCK-8) in the presence and absence of varying concentrations of the antagonist.
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Amylase Measurement: The amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The ability of the antagonist to inhibit CCK-stimulated amylase release is quantified, and the pA₂ value, a measure of antagonist potency, is calculated.
-
In Vitro Guinea Pig Gallbladder Contraction Assay
-
Objective: To evaluate the functional antagonist activity of a compound on CCK-induced smooth muscle contraction.
-
Method:
-
Tissue Preparation: Strips of guinea pig gallbladder are mounted in an organ bath containing a physiological salt solution.
-
Contraction Measurement: The isometric contraction of the gallbladder strips is recorded using a force transducer.
-
Stimulation: A cumulative concentration-response curve to a CCK agonist is generated.
-
Antagonist Treatment: The assay is repeated in the presence of fixed concentrations of the antagonist.
-
Data Analysis: The rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA₂ value.
-
Comparative Analysis: SR 27897 vs. Peptide-Based Antagonists
The data presented highlights several key differences between SR 27897 and peptide-based CCK antagonists.
-
Potency and Selectivity: SR 27897 demonstrates high nanomolar to sub-nanomolar affinity for the CCK1 receptor, comparable to or exceeding that of many peptide antagonists. Its high selectivity for the CCK1 over the CCK2 receptor is a significant advantage for targeted therapeutic applications.
-
Oral Bioavailability: This is the most striking difference. SR 27897 is orally active and exhibits a long duration of action in vivo. In contrast, peptide-based antagonists are generally plagued by poor oral bioavailability due to their susceptibility to degradation by proteases in the gastrointestinal tract and poor membrane permeability. This severely limits their therapeutic potential for chronic oral administration.
-
In Vivo Efficacy: The high oral potency of SR 27897 is evident from the low microgram per kilogram doses required to produce significant effects in various animal models. While some peptide antagonists show good potency when administered parenterally, their utility is hampered by the need for injection.
Conclusion
SR 27897 stands out as a highly potent and selective non-peptide CCK1 receptor antagonist with the crucial advantage of oral bioavailability and a long duration of action. While peptide-based antagonists have been instrumental as research tools for elucidating the physiological roles of CCK, their therapeutic development has been constrained by their poor pharmacokinetic properties. The favorable profile of SR 27897 makes it a more promising candidate for clinical development in conditions where CCK1 receptor antagonism is desired. This guide underscores the importance of considering not only the in vitro potency but also the in vivo efficacy and pharmacokinetic profile when comparing the therapeutic potential of different classes of receptor antagonists.
References
- 1. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Study of the states and populations of the rat pancreatic cholecystokinin receptor using the full peptide antagonist JMV 179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a CCK-A Receptor Antagonist and Alternative Appetite Suppressants
Introduction
The reproducibility of a drug's effect is a cornerstone of pharmaceutical research and development. This guide provides a comparative analysis of the cholecystokinin-A (CCK-A) receptor antagonist, Lintitript, and other classes of appetite-suppressing agents. It is important to note that the development of this compound for appetite disorders was discontinued, and as such, there is a paucity of data, particularly concerning the reproducibility of its effects on food intake.[1] This guide, therefore, broadens its scope to compare the known effects of CCK-A receptor antagonists as a class with other prominent appetite suppressants, providing researchers, scientists, and drug development professionals with a valuable comparative tool.
Mechanism of Action: A Comparative Overview
Appetite suppression is achieved through various physiological pathways. Below is a comparison of the mechanisms of action for CCK-A receptor antagonists and other major classes of appetite suppressants.
| Drug Class | Mechanism of Action | Primary Target | Effect on Food Intake |
| CCK-A Receptor Antagonists | Blocks the binding of cholecystokinin (B1591339) (CCK) to its type A receptor. CCK is a peptide hormone that induces satiety. By blocking this receptor, the feeling of fullness is delayed, which paradoxically was explored for potential in appetite regulation, though development was halted.[1][2] | Cholecystokinin-A (CCK-A) Receptors | Modulation of satiety signals.[2][3] |
| GLP-1 Receptor Agonists | Mimic the action of the endogenous incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). This leads to increased insulin (B600854) secretion, slowed gastric emptying, and a direct effect on hypothalamic appetite centers to increase satiety.[4][5][6] | GLP-1 Receptors in the pancreas, gastrointestinal tract, and brain. | Significant reduction in energy intake and increased feelings of fullness.[4][7] |
| Serotonin (B10506) Receptor Agonists | Selectively activate serotonin 2C (5-HT2C) receptors in the hypothalamus. This activation is thought to stimulate pro-opiomelanocortin (POMC) neurons, leading to a feeling of satiety.[8][9][10] | Serotonin 2C (5-HT2C) Receptors in the hypothalamus. | Reduction in food intake by promoting satiety.[8][9] |
| Ghrelin Receptor Antagonists | Block the action of ghrelin, a hormone that stimulates appetite. By antagonizing the ghrelin receptor, these agents reduce hunger signals.[11][12][13][14] | Growth Hormone Secretagogue Receptor (GHS-R1a). | Decrease in food intake and potential for weight loss.[11][12][13] |
Quantitative Comparison of Effects on Food Intake
Direct comparative quantitative data for this compound is unavailable. The following table summarizes findings for other CCK-A receptor antagonists and comparator drugs.
| Drug/Class | Study Population | Dosage | Key Findings on Food Intake |
| Devazepide (CCK-A Antagonist) | Rats | 0.5 mg/kg | Increased food intake, suggesting a role for endogenous CCK in satiety.[3][15][16] |
| Liraglutide (GLP-1 Agonist) | Humans (overweight/obese) | 3.0 mg/day | Significant reduction in body weight, with a mean difference of -4.19 kg compared to placebo in a meta-analysis.[17] Caloric intake reduced by 16-39% compared to placebo.[4] |
| Semaglutide (GLP-1 Agonist) | Humans (overweight/obese) | 2.4 mg/week | A 24% reduction in total calorie intake at week 12 compared to placebo.[7] |
| Lorcaserin (Serotonin 2C Agonist) | Humans (obese) | 10 mg twice daily | Modest but statistically significant weight loss compared to placebo, associated with reduced food intake. |
| GHS-R Antagonists | Mice (lean, diet-induced obese, and ob/ob) | Not specified | Decreased energy intake in all tested mouse models.[11][13] |
Experimental Protocols
Due to the lack of specific studies on this compound and food intake, a generalized experimental protocol for assessing the effects of an appetite suppressant in both human and animal models is provided below.
Generalized Protocol for Human Food Intake Studies
-
Participant Selection: Recruit healthy volunteers or a target population (e.g., individuals with obesity) based on defined inclusion and exclusion criteria.
-
Study Design: Employ a randomized, double-blind, placebo-controlled crossover or parallel-group design.
-
Ethical Considerations: Obtain informed consent from all participants and approval from an institutional review board.
-
Drug Administration: Administer the investigational drug or placebo at a specified time before a test meal.
-
Test Meal: Provide a standardized meal with a known caloric and macronutrient composition.
-
Food Intake Measurement:
-
Ad Libitum Meal: Allow participants to eat as much as they want from the provided meal within a set timeframe. The amount of food consumed is measured by weighing the remaining food.
-
Visual Analogue Scales (VAS): Participants rate their subjective feelings of hunger, satiety, and prospective food consumption at regular intervals before and after the meal.
-
-
Data Analysis: Compare the amount of food consumed and the VAS ratings between the drug and placebo groups using appropriate statistical methods.
Generalized Protocol for Animal Food Intake Studies
-
Animal Model: Utilize a relevant animal model, such as diet-induced obese mice or rats.
-
Housing and Acclimation: House animals in individual cages to allow for accurate food intake measurement and acclimate them to the experimental conditions.
-
Study Design: Use a randomized, placebo-controlled design.
-
Drug Administration: Administer the drug or placebo via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Food Intake Measurement:
-
Manual Measurement: Pre-weighed food is provided, and the remaining food and any spillage are weighed at regular intervals (e.g., 1, 2, 4, 24 hours) to determine cumulative food intake.
-
Automated Systems: Use metabolic cages with automated food intake monitoring systems for continuous and precise measurements.
-
-
Body Weight Monitoring: Record the body weight of the animals daily.
-
Data Analysis: Analyze the differences in food intake and body weight between the treatment and control groups using statistical tests such as t-tests or ANOVA.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: CCK-A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: GLP-1 Receptor Agonist Signaling Pathway for Appetite Suppression.
Caption: General Experimental Workflow for a Human Food Intake Study.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased food intake after type A but not type B cholecystokinin receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary intake by patients taking GLP-1 and dual GIP/GLP-1 receptor agonists: A narrative review and discussion of research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Beyond Weight Loss: GLP-1 Usage and Appetite Regulation in the Context of Eating Disorders and Psychosocial Processes [mdpi.com]
- 7. Frontiers | Investigating nutrient intake during use of glucagon-like peptide-1 receptor agonist: a cross-sectional study [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonergic drugs : effects on appetite expression and use for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The role of ghrelin in reward-based eating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Effect of a cholecystokinin-A receptor blocker on protein-induced food intake suppression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of the New Appetite Suppressant, Liraglutide: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Properties of Lintitript In-Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antagonistic properties of Lintitript, a selective cholecystokinin (B1591339) type A (CCK-A) receptor antagonist, with other relevant alternatives. Due to the discontinuation of this compound's development, publicly available in-vitro quantitative data is limited. However, by compiling available information and comparing it with established CCK-A antagonists such as Dexloxiglumide and Devazepide, we can effectively benchmark its performance. This guide presents supporting experimental data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
This compound (also known as SR 27897) is a potent and selective antagonist of the cholecystokinin type A (CCK-A) receptor.[1][2][3] The CCK-A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[4][5] Antagonism of this receptor has been a therapeutic target for gastrointestinal disorders. While the clinical development of this compound was halted, understanding its in-vitro antagonistic properties remains valuable for researchers in the field. This guide provides a comparative analysis of this compound against Dexloxiglumide and Devazepide, two other well-characterized CCK-A receptor antagonists.
Comparative In-Vitro Data
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their binding affinity and functional antagonism at the CCK-A receptor.
Table 1: Receptor Binding Affinity of CCK-A Receptor Antagonists
| Compound | Radioligand | Preparation | Assay Type | IC50 / Ki | Reference |
| This compound | - | - | - | Lower affinity than Devazepide | |
| Devazepide (L-364,718) | ¹²⁵I-CCK-8 | Rat pancreatic acini | Competition Binding | Ki = 0.25 nM | |
| ¹²⁵I-CCK | Rat pancreatic receptors | Competition Binding | IC50 = 81 pM | ||
| ¹²⁵I-CCK | Bovine gallbladder receptors | Competition Binding | IC50 = 45 pM | ||
| Dexloxiglumide | - | - | - | Data not available |
Table 2: Functional Antagonism of CCK-A Receptor Antagonists
| Compound | Agonist | In-Vitro Model | Measured Response | Potency (pA2 / IC50) | Reference |
| This compound | - | - | - | Data not available | |
| Devazepide (L-364,718) | CCK-8 | Isolated rat pancreatic acini | Amylase release | Ki = 0.25 nM | |
| Dexloxiglumide | CCK-8 | Isolated and perfused rat pancreatic segments | Amylase release | pA2 = 6.41 ± 0.38 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the CCK-A receptor.
Principle: This competitive binding assay measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the CCK-A receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the CCK-A receptor (e.g., rat pancreatic acini, CHO-K1 cells transfected with human CCK-A receptor).
-
Incubation: A constant concentration of a suitable radioligand (e.g., ¹²⁵I-Bolton-Hunter-CCK-8) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (Amylase Release)
Objective: To assess the functional antagonistic activity of a test compound by measuring its ability to inhibit agonist-induced biological responses.
Principle: CCK-A receptor activation in pancreatic acinar cells stimulates the release of amylase. An antagonist will inhibit this agonist-induced amylase secretion in a concentration-dependent manner.
Methodology:
-
Cell Preparation: Isolated pancreatic acini are prepared from rats or other suitable animal models.
-
Incubation: The acini are pre-incubated with various concentrations of the antagonist or vehicle control.
-
Stimulation: The cells are then stimulated with a submaximal concentration of a CCK-A receptor agonist (e.g., CCK-8).
-
Amylase Measurement: After a defined incubation period, the supernatant is collected, and the amylase activity is measured using a commercially available assay kit.
-
Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 or pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and procedures, the following diagrams are provided.
Caption: CCK-A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Functional Antagonism Assay Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H14ClN3O3S | CID 122077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a new CCK-A receptor antagonist, on gastric emptying of a solid-liquid meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Lintitript: A Comparative Analysis of Potency and Specificity Against CCK-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lintitript, a selective cholecystokinin (B1591339) type A (CCK-A) receptor antagonist, with other relevant alternatives. The data presented herein is collated from publicly available experimental findings to offer an objective analysis of potency and specificity, critical parameters in drug development.
Executive Summary
This compound is a potent and selective antagonist of the cholecystokinin type A (CCK-A) receptor.[1][2][3] Its primary mechanism of action involves blocking the binding of the peptide hormone cholecystokinin (CCK) to the CCK-A receptor.[1][2] This guide benchmarks this compound against two other well-characterized CCK-A receptor antagonists, Devazepide and Loxiglumide, to provide a clear perspective on its performance. The comparative data highlights this compound's high potency and selectivity, positioning it as a significant compound in its class.
Data Presentation
The following tables summarize the quantitative data on the potency and specificity of this compound and its comparators.
Table 1: Potency of CCK-A Receptor Antagonists
| Compound | Target | Assay Type | Potency (IC50/Ki) | Species |
| This compound | CCK-A Receptor | Radioligand Binding | 0.2 nM (Ki) | Rat (Pancreas)[2] |
| CCK-A Receptor | Radioligand Binding | 0.58 nM (IC50) | Rat (Pancreas)[2] | |
| Devazepide | CCK-A Receptor | Radioligand Binding | 81 pM (IC50) | Rat (Pancreas)[4] |
| Loxiglumide | CCK-A Receptor | Radioligand Binding | 195 nM (IC50) | Rat (Pancreas)[5] |
Table 2: Specificity of CCK-A Receptor Antagonists
| Compound | Off-Target | Potency (EC50/IC50) | Selectivity (Fold) |
| This compound | CCK-B Receptor | 200 nM (EC50) | >33-fold vs. CCK-A[2][6] |
| Devazepide | CCK-B Receptor | 245 nM (IC50) | ~3000-fold vs. CCK-A[4] |
| Loxiglumide | CCK-B/Gastrin Receptor | 12,363 nM (IC50) | ~63-fold vs. CCK-A[5] |
Experimental Protocols
The data cited in this guide is primarily derived from radioligand binding assays. Below is a detailed methodology representative of the techniques used to ascertain the potency and specificity of compounds like this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) and concentration-dependent inhibition (IC50) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CCK-A receptor)
-
Radiolabeled ligand (e.g., [125I]CCK-8)
-
Test compounds (this compound, Devazepide, Loxiglumide)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate supplements)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the radiolabeled ligand to a final concentration typically at or below its dissociation constant (Kd).
-
Prepare cell membranes at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.
-
To determine non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
The reaction is initiated by the addition of the radiolabeled ligand.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Mandatory Visualization
Signaling Pathway
Caption: Simplified CCK-A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
References
- 1. In vitro kinase assay [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
